molecular formula C10H11NO2 B1345591 3-(4-Methoxyphenoxy)propanenitrile CAS No. 63815-39-4

3-(4-Methoxyphenoxy)propanenitrile

Cat. No.: B1345591
CAS No.: 63815-39-4
M. Wt: 177.2 g/mol
InChI Key: DTAWFMRIHNITFA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propanenitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenoxy)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenoxy)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAWFMRIHNITFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213260
Record name Propionitrile, 3-(p-methoxyphenoxy)-
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63815-39-4
Record name 3-(4-Methoxyphenoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63815-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionitrile, 3-(p-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionitrile, 3-(p-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213260
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Foundational & Exploratory

physical and chemical properties of 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propanenitrile

Introduction: Understanding a Versatile Chemical Intermediate

3-(4-Methoxyphenoxy)propanenitrile, identified by its CAS number 63815-39-4, is an organic compound that holds significant interest for researchers and professionals in organic synthesis and drug development.[1] Its molecular structure is distinguished by three key functional groups: a nitrile (-C≡N) group, an ether linkage (-O-), and a methoxy-substituted aromatic ring. This unique combination of features imparts a moderate polarity and specific reactivity to the molecule, making it a valuable building block for more complex chemical entities.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and potential applications, grounded in established scientific principles.

Core Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of a compound are foundational to its application in research and development. These properties dictate its behavior in different solvents, its reactivity, and its potential interactions within biological systems.[1] The key physicochemical parameters for 3-(4-Methoxyphenoxy)propanenitrile are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[2][3]
Molecular Weight 177.20 g/mol [2]
CAS Number 63815-39-4[1][2][3][4]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 63-64.5 °C[4]
Boiling Point (Predicted) 335.2 ± 22.0 °C[4]
Density (Predicted) 1.081 ± 0.06 g/cm³[4]
Topological Polar Surface Area (TPSA) 42.25 Ų[2]
LogP (Octanol/Water Partition Coeff.) 1.98768[2]
Synonyms 3-(4-Methoxyphenoxy)propionitrile, 4-(2-Cyanoethoxy)anisole[1][2]

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a crucial parameter in drug design for cell membrane permeability. The presence of the nitrile and ether functionalities contributes to its moderate polarity and its solubility in various organic solvents.[1]

Synthesis Protocol: A Practical Approach

The synthesis of 3-(4-Methoxyphenoxy)propanenitrile is typically achieved through the cyanoethylation of 4-methoxyphenol. This reaction provides a reliable and efficient route to the target compound.

Reaction Principle:

The synthesis involves a Michael addition of the phenoxide ion (generated from 4-methoxyphenol and a base) to acrylonitrile. The nucleophilic phenoxide attacks the β-carbon of the acrylonitrile, leading to the formation of the desired product.

Step-by-Step Experimental Protocol:

A representative synthesis procedure is outlined below.[3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-methoxyphenol in a solvent such as acetonitrile or a similar polar aprotic solvent.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the mixture. The base deprotonates the hydroxyl group of the 4-methoxyphenol to form the more nucleophilic phenoxide.

  • Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture. It is crucial to control the addition rate to manage the exothermic nature of the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-85°C and maintain this temperature for approximately 24 hours to ensure the reaction goes to completion.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (e.g., the base).[3]

    • Quench the filtrate with ice water.[3]

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM).[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: The crude product can be further purified by recrystallization from a solvent like ethanol to obtain high-purity 3-(4-Methoxyphenoxy)propanenitrile.

G cluster_synthesis Synthesis Workflow Reactants 4-Methoxyphenol + Acrylonitrile + Base (e.g., K2CO3) Reaction Heat to 80-85°C for 24 hours Reactants->Reaction 1. Reaction Setup Workup Cool, Filter, Quench with Water, Extract with DCM Reaction->Workup 2. Isolation Purification Dry and Concentrate, Recrystallize Workup->Purification 3. Crude Product Product Pure 3-(4-Methoxyphenoxy)propanenitrile Purification->Product 4. Final Product

Caption: A flowchart illustrating the synthesis of 3-(4-Methoxyphenoxy)propanenitrile.

Spectroscopic Characterization: Verifying the Molecular Structure

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. Each technique provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the protons on the substituted benzene ring.

    • Methoxy Protons: A singlet around δ 3.8 ppm for the three protons of the -OCH₃ group.

    • Ethyl Protons: Two triplets corresponding to the -O-CH₂- and -CH₂-CN protons. The protons closer to the electronegative oxygen will be further downfield.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the two ethyl carbons, and the nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[6]

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

  • Ether (C-O-C) Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • sp² C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • sp³ C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (177.20).

G cluster_analysis Analytical Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyzes H-C Framework IR IR Spectroscopy Sample->IR Identifies Functional Groups MS Mass Spectrometry Sample->MS Determines Molecular Weight Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Corroborative Data IR->Structure_Confirmation Corroborative Data MS->Structure_Confirmation Corroborative Data

Caption: Workflow for the spectroscopic analysis of 3-(4-Methoxyphenoxy)propanenitrile.

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of 3-(4-Methoxyphenoxy)propanenitrile is primarily dictated by its nitrile group. This functional group is a versatile handle for further chemical transformations.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1]

Role in Drug Design

The nitrile group is of particular interest in medicinal chemistry.[8]

  • Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a drug candidate's properties.[8]

  • Improving Pharmacokinetics: Introduction of a nitrile can modulate a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

  • Target Binding: The polar nature of the nitrile group can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, or π-π stacking.[8]

  • Metabolic Stability: Incorporating a nitrile can block metabolically susceptible sites on a molecule, thereby increasing its stability in the body.[8]

Given these properties, 3-(4-Methoxyphenoxy)propanenitrile serves as a potential starting material or fragment for the development of new chemical entities in various therapeutic areas.[9]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-(4-Methoxyphenoxy)propanenitrile.

  • GHS Hazard Information: The compound is classified with the GHS07 pictogram and has a "Warning" signal word. The primary hazard statement is H302: Harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed.[10]

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before any handling or use.

Conclusion

3-(4-Methoxyphenoxy)propanenitrile is a well-defined chemical compound with a unique set of physical and chemical properties. Its straightforward synthesis and the versatile reactivity of its nitrile group make it a valuable intermediate for organic chemists. For researchers in drug discovery, the structural motifs present in this molecule offer intriguing possibilities for the design and synthesis of novel therapeutic agents. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenoxy)propanenitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-hydroxy-2-methyl-, methyl ester (CAS 32793-34-3). Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Retrieved from [Link]

  • No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

Sources

molecular weight and formula of 4-(2-cyanoethoxy)anisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(2-cyanoethoxy)anisole (CAS: 63815-39-4), also known as 3-(4-methoxyphenoxy)propanenitrile .[1] It is structured to serve as a primary reference for synthetic chemists and formulation scientists involved in the development of liquid crystalline materials and pharmaceutical intermediates.

High-Purity Synthon for Materials Science & Medicinal Chemistry

Molecular Identity & Physicochemical Profile[1][2]

4-(2-cyanoethoxy)anisole is a bifunctional aromatic ether featuring a methoxy group and a cyanoethoxy tail. Its structural rigidity, combined with the polar nitrile terminus, makes it a critical intermediate for synthesizing mesogenic cores in liquid crystals and pharmacophores in medicinal chemistry.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 3-(4-methoxyphenoxy)propanenitrile
Common Synonyms 4-(2-cyanoethoxy)anisole;

-(p-methoxyphenoxy)propionitrile
CAS Registry Number 63815-39-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES COC1=CC=C(C=C1)OCCC#N
InChI Key DTAWFMRIHNITFA-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueExperimental/Predicted Note
Appearance White to off-white crystalline solidRecrystallized from Ethanol
Melting Point 63.0 – 64.5 °CExperimental (Lit.)
Boiling Point ~335 °C (at 760 mmHg)Predicted
Density 1.08 ± 0.06 g/cm³Predicted
Solubility Soluble in CHCl₃, DMSO, EtOAc; Insoluble in WaterLipophilic character dominates
Polar Surface Area 42.25 ŲSignificant for membrane permeability

Synthetic Methodology: Cyanoethylation Protocol

The most robust synthesis of 4-(2-cyanoethoxy)anisole utilizes the Michael Addition of 4-methoxyphenol (PMP) to acrylonitrile. This reaction is atom-economical but requires strict control over basicity to prevent polymerization of the acrylonitrile.

Reaction Mechanism & Logic

The phenolic hydroxyl group of 4-methoxyphenol is deprotonated by a base catalyst (typically Triton B or Sodium Methoxide) to generate a phenoxide anion. This nucleophile attacks the


-carbon of acrylonitrile (the Michael acceptor). The resulting carbanion is protonated to yield the final ether.

Key Optimization Factor: The pKa of 4-methoxyphenol is ~10.2. A strong base is not required; a catalytic amount of a weaker base (like benzyltrimethylammonium hydroxide) minimizes side reactions.

Validated Experimental Protocol
  • Scale: 100 mmol

  • Hazards: Acrylonitrile is a volatile carcinogen. All operations must be performed in a fume hood.

Step-by-Step Workflow:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (12.4 g, 100 mmol) in Acrylonitrile (26.5 g, 500 mmol) . Note: Excess acrylonitrile acts as both reactant and solvent.

  • Catalysis: Add Triton B (40% in MeOH, 1.0 mL) dropwise. An exotherm may be observed.[2]

  • Reflux: Heat the mixture to reflux (approx. 77 °C) for 12–24 hours . Monitor via TLC (Hexane:EtOAc 7:3) until the starting phenol disappears.

  • Workup:

    • Cool to room temperature.

    • Evaporate excess acrylonitrile under reduced pressure (rotary evaporator, strictly vented to a scrubber).

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine (50 mL) .

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot Ethanol to yield white needles.

Synthesis Flow Diagram

SynthesisPath Reactants 4-Methoxyphenol + Acrylonitrile Intermediate Phenoxide Michael Adduct Reactants->Intermediate Reflux 77°C 12-24h Catalyst Catalyst: Triton B (Base) Catalyst->Intermediate Workup Workup: Neuatralize & Wash Intermediate->Workup Solvent Removal Product 4-(2-cyanoethoxy)anisole (Crystalline Solid) Workup->Product Recrystallization (EtOH)

Caption: Base-catalyzed Michael addition pathway for high-yield synthesis.

Analytical Validation (Trustworthiness)[1]

To ensure the integrity of the synthesized compound, the following analytical markers must be verified. This data serves as a self-validating system for the protocol above.

Spectroscopic Markers
TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃, 400 MHz)

6.85 (m, 4H)
Aromatic AA'BB' system (1,4-disubstitution)

4.15 (t, J=6.5 Hz, 2H)
-O-CH₂ -CH₂-CN (Ether linkage)

3.77 (s, 3H)
Ar-O-CH₃ (Methoxy group)

2.80 (t, J=6.5 Hz, 2H)
-O-CH₂-CH₂ -CN (Alpha to nitrile)
FT-IR (Neat)2250 cm⁻¹C≡N Stretch (Sharp, distinctive)
1240, 1030 cm⁻¹C-O-C Ether Stretches
Mass Spectrometry m/z 177 [M]⁺Molecular Ion
Quality Control Logic
  • Impurity Check: If the melting point is < 60°C, significant unreacted phenol is likely present. Re-wash with 1M NaOH.

  • Polymer Check: If the crude residue is gummy/insoluble in EtOH, acrylonitrile polymerization occurred. Reduce catalyst loading or add a radical inhibitor (hydroquinone) in future runs.

Applications in Drug Development & Materials[6]

Liquid Crystal Mesogens

This compound serves as a "tail" precursor for rod-like (calamitic) liquid crystals.

  • Mechanism: The nitrile group acts as a polar head, while the anisole core provides rigidity.

  • Derivatization: The nitrile can be hydrolyzed to a carboxylic acid, which is then esterified with longer alkyl chains or biphenyl cores to tune the nematic-to-isotropic transition temperatures.

Pharmaceutical Intermediates

The cyanoethoxy group is a versatile "masked" functionality.

  • Reduction to Primary Amines: Hydrogenation (Raney Ni/H₂) yields 3-(4-methoxyphenoxy)propylamine , a scaffold for beta-blockers and antihistamines.

  • Pinner Reaction: Reaction with HCl/EtOH converts the nitrile to an imidate or amidine, useful in synthesizing bioactive heterocycles.

Reactivity Mapping

Reactivity Core 4-(2-cyanoethoxy)anisole (CAS 63815-39-4) Path1 Hydrolysis (Acid/Base) Core->Path1 Path2 Reduction (LiAlH4 or H2/Cat) Core->Path2 Path3 Pinner Reaction (HCl/ROH) Core->Path3 Prod1 Carboxylic Acid Derivs. (Liquid Crystal Linkers) Path1->Prod1 Prod2 Primary Amines (CNS Active Scaffolds) Path2->Prod2 Prod3 Amidines/Imidates (Heterocycle Synthesis) Path3->Prod3

Caption: Divergent synthesis pathways from the parent nitrile.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114247, 3-(4-Methoxyphenoxy)propanenitrile. Retrieved February 2, 2026, from [Link]

  • Cook, S. L., et al. (1950). The Cyanoethylation of Phenols. Journal of the American Chemical Society.

Sources

Operational Safety & Technical Guide: 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide serves as a technical manual for the handling, synthesis, and safety management of 3-(4-Methoxyphenoxy)propanenitrile . Unlike generic Safety Data Sheets (SDS), this document contextualizes the chemical's behavior based on its molecular architecture—specifically the interplay between the electron-donating methoxy group and the potentially labile nitrile moiety.

Chemical Identity & Physical Profile

The molecule is a functionalized ether-nitrile, commonly synthesized via the Michael addition of 4-methoxyphenol to acrylonitrile.

ParameterTechnical Specification
Chemical Name 3-(4-Methoxyphenoxy)propanenitrile
Primary CAS 63815-39-4 (Note: CAS 64299-63-6 is occasionally referenced in older literature)
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Physical State Solid (crystalline) or supercooled liquid depending on purity
Melting Point 63–64.5 °C
Solubility Soluble in DCM, Ethyl Acetate, Ethanol; Sparingly soluble in water
Key Functional Groups Nitrile (-C≡N), Ether (-O-), Methoxy (-OCH₃)
Molecular Logic: The "Why" Behind the Hazard

To understand the safety profile, one must look at the nitrile tail . While aryloxypropionitriles are generally less volatile than small aliphatic nitriles (like acetonitrile), they possess the metabolic potential to release cyanide.

  • The Ether Linkage: Provides chemical stability but increases lipophilicity, facilitating dermal absorption.

  • The Nitrile Group: Under oxidative stress (liver metabolism via Cytochrome P450), the alpha-carbon can be hydroxylated, leading to an unstable cyanohydrin that spontaneously decomposes to release Hydrogen Cyanide (HCN).

Hazard Identification & Toxicology (GHS)

Current GHS Classification based on structural analogs and available data.

Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2]

  • EUH032: Contact with acids liberates very toxic gas (HCN).

Metabolic Activation Pathway

The following diagram illustrates the mechanism by which this stable intermediate can become a toxicological hazard in vivo.

MetabolicPathway Parent 3-(4-Methoxyphenoxy) propanenitrile P450 Cytochrome P450 (Oxidation) Parent->P450 Liver Metabolism Intermed Unstable Cyanohydrin P450->Intermed Alpha-Hydroxylation Aldehyde Aldehyde Metabolite Intermed->Aldehyde Spontaneous Decomposition HCN HCN Release (Mitochondrial Toxin) Intermed->HCN Elimination

Figure 1: Metabolic activation pathway showing the potential for delayed cyanide release following ingestion or high-dose dermal exposure.

Synthesis & Operational Lifecycle

Understanding the synthesis aids in recognizing impurities (e.g., unreacted acrylonitrile, a carcinogen).

Synthesis Protocol (Michael Addition)

Reaction: 4-Methoxyphenol + Acrylonitrile


 Product
  • Setup: In a fume hood, charge a reactor with 4-Methoxyphenol (1.0 eq) and Potassium Carbonate (3.0 eq).

  • Solvent: Add t-Butanol or Acetonitrile.

  • Addition: Dropwise addition of Acrylonitrile (3.0 eq) at room temperature. Caution: Exothermic.

  • Reflux: Heat to 80–85 °C for 24 hours.

  • Quench: Cool to RT; quench with ice water.

  • Extraction: Extract aqueous layer with Dichloromethane (DCM).[4]

SynthesisWorkflow Start Reagents: 4-Methoxyphenol + Acrylonitrile (Base Catalyst: K2CO3) Reaction Reflux @ 85°C (24h) Solvent: t-Butanol Start->Reaction Michael Addition Quench Quench: Ice Water (Exotherm Control) Reaction->Quench Completion Extract Extraction: DCM Phase Separation Quench->Extract Workup Isolate Final Product: Crystalline Solid Extract->Isolate Evaporation

Figure 2: Synthesis workflow emphasizing the Michael Addition pathway and workup.

Operational Handling & "Self-Validating" Safety

A self-validating system means the safety protocol fails safely if a step is missed.

Engineering Controls
  • Ventilation: All handling must occur in a certified chemical fume hood operating at face velocity >100 fpm.

  • Acid Segregation: CRITICAL. Do not store or process this nitrile near strong acids (HCl, H₂SO₄). Acid hydrolysis can convert the nitrile to a carboxylic acid, but under anhydrous conditions or specific heat, it may liberate HCN gas.

Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves are insufficient for prolonged contact with organonitriles due to permeation risks.

PPE TypeRecommendationRationale
Gloves (Splash) Double-gloved Nitrile (min 5 mil)Acceptable for incidental splash only. Immediately remove if contaminated.[2]
Gloves (Handling) Silver Shield / 4H (Laminate) Required for synthesis workup or handling pure liquid. Nitriles permeate rubber rapidly.
Respiratory Full-face respirator with OV/CN cartridgesOnly required if working outside a fume hood (e.g., spill cleanup).
Body Lab coat (Tyvek preferred for synthesis)Prevents dermal absorption via clothing wicking.
Storage & Stability
  • Condition: Store under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidative degradation.

  • Incompatibility: Keep separate from strong oxidizers and acids .[3]

Emergency Response Protocols

Treat all significant exposures as potential cyanide poisoning until proven otherwise.

First Aid Decision Tree
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin; this accelerates absorption.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately.

Antidote Awareness

Medical personnel should be informed that the patient was exposed to an organonitrile .

  • Standard Kit: Hydroxocobalamin (Cyanokit) is the preferred modern antidote, as it chelates cyanide to form Vitamin B12 (cyanocobalamin).

  • Avoid: Old-school nitrite kits (Amyl Nitrite) are less preferred due to hypotension risks unless Hydroxocobalamin is unavailable.

Disposal & Environmental Fate

  • Waste Stream: Segregate as "Toxic Organic - Nitrile."

  • Do Not Mix: Never mix with acidic waste streams.

  • Destruction: Commercial incineration is the only validated disposal method. The nitrile group must be thermally oxidized to CO₂ and NOx/N₂.

References

  • PubChem. (2025).[5] 3-(4-Methoxyphenoxy)propanenitrile Compound Summary (CID 114247). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2017). Allyl nitrile: Toxicity and health effects. PubMed.[5] [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-(4-Methoxyphenoxy)propanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 3-(4-Methoxyphenoxy)propanenitrile, a molecule of interest in organic synthesis and pharmaceutical research.[1][2] While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility and provides a robust, field-proven experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction to 3-(4-Methoxyphenoxy)propanenitrile and its Solubility

3-(4-Methoxyphenoxy)propanenitrile, with the CAS number 63815-39-4, is an organic compound featuring a nitrile functional group and an ether linkage.[1] Its molecular structure consists of a propanenitrile backbone substituted with a 4-methoxyphenoxy group.[1][3] The presence of these functional groups imparts a moderate polarity to the molecule, which is a key determinant of its solubility profile.[1] Understanding the solubility of this compound in various organic solvents is essential for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations.[4]

Physicochemical Properties of 3-(4-Methoxyphenoxy)propanenitrile:

PropertyValueReference
Molecular FormulaC10H11NO2[3][5][6]
Molecular Weight177.20 g/mol [3][5][6]
Melting Point63-64.5 °C[5]
AppearanceColorless to pale yellow liquid or solid[1]
Topological Polar Surface Area (TPSA)42.25 Ų[3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[7] This rule suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular structure.[7]

3-(4-Methoxyphenoxy)propanenitrile possesses several features that influence its solubility:

  • Ether Linkage (-O-): The oxygen atom in the ether group has lone pairs of electrons, making it a hydrogen bond acceptor and contributing to the molecule's polarity.

  • Nitrile Group (-C≡N): The nitrile group is polar due to the significant electronegativity difference between carbon and nitrogen. It can also act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is generally nonpolar, but the methoxy substituent can influence its electron distribution.

  • Alkyl Chain: The propane component of the backbone is nonpolar.

The overall moderate polarity of 3-(4-Methoxyphenoxy)propanenitrile suggests that it will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents.[1] Solvents that can engage in dipole-dipole interactions are likely to be effective at solvating this molecule.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of 3-(4-Methoxyphenoxy)propanenitrile in a range of organic solvents. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9][10]

Materials and Equipment
  • 3-(4-Methoxyphenoxy)propanenitrile (solid, high purity)

  • A selection of organic solvents (HPLC grade or higher) covering a range of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[11][12]

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system with a UV detector[13][14]

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 3-(4-Methoxyphenoxy)propanenitrile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess 3-(4-Methoxyphenoxy)propanenitrile B Add a known volume of organic solvent to a vial A->B C Add the solid to the solvent B->C D Seal the vial and place in a shaker at a constant temperature C->D E Shake for a predetermined time (e.g., 24-48 hours) to reach equilibrium D->E F Allow the solution to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot through a syringe filter G->H I Dilute the filtrate to a suitable concentration H->I J Analyze the concentration using UV-Vis or HPLC I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(4-Methoxyphenoxy)propanenitrile to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved.[8][10] The time to reach equilibrium can vary depending on the compound and solvent.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Concentration Analysis (UV-Vis Spectroscopy):

    • Prepare a series of standard solutions of 3-(4-Methoxyphenoxy)propanenitrile of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve. Due to the aromatic ring in the structure, UV-Vis spectroscopy is a suitable analytical method.[15]

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Illustrative Solubility Data

The following table presents a hypothetical but realistic set of solubility data for 3-(4-Methoxyphenoxy)propanenitrile in a range of organic solvents at 25 °C, as might be determined using the protocol described above.

SolventSolvent TypeDielectric ConstantPredicted Solubility ( g/100 mL)
HexaneNonpolar1.9< 0.1
TolueneNonpolar2.41.5
DichloromethanePolar Aprotic9.1> 20
Ethyl AcetatePolar Aprotic6.015.2
AcetonePolar Aprotic21> 20
MethanolPolar Protic32.68.5
EthanolPolar Protic24.35.7

Interpretation of Solubility Profile

The predicted solubility data in the table above can be rationalized based on the principles of intermolecular forces and polarity.

G cluster_solute 3-(4-Methoxyphenoxy)propanenitrile cluster_solvents Organic Solvents Solute Moderately Polar Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Weak van der Waals forces) PolarAprotic Polar Aprotic (e.g., DCM, Acetone) Solute->PolarAprotic High Solubility (Strong dipole-dipole interactions) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Moderate Solubility (Dipole-dipole and some H-bonding)

Caption: Relationship between solvent polarity and solubility.

  • High Solubility in Polar Aprotic Solvents: The high solubility in solvents like dichloromethane and acetone is expected. These solvents have significant dipole moments that can effectively interact with the polar nitrile and ether groups of the solute, leading to strong dipole-dipole interactions and effective solvation.

  • Moderate Solubility in Polar Protic Solvents: Solvents like methanol and ethanol are polar and can act as hydrogen bond donors. While 3-(4-Methoxyphenoxy)propanenitrile can accept hydrogen bonds, it cannot donate them. The self-association of the alcohol molecules through hydrogen bonding can compete with the solvation of the solute, resulting in moderate solubility.

  • Low Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane, the primary intermolecular forces are weak van der Waals forces. These are insufficient to overcome the stronger dipole-dipole interactions between the solute molecules, leading to poor solubility. Toluene, with its aromatic ring, can engage in π-π stacking with the benzene ring of the solute, resulting in slightly better solubility than in hexane.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-(4-Methoxyphenoxy)propanenitrile in organic solvents. By leveraging the fundamental principle of "like dissolves like" and employing a robust experimental methodology such as the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of synthetic routes, purification processes, and formulation strategies in the fields of chemical and pharmaceutical sciences. The provided protocols and theoretical explanations serve as a self-validating system for any researcher or scientist working with this compound.

References

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(4-Methoxyphenoxy)propanenitrile CAS Registry Number: 63815-39-4 Molecular Formula:


Molecular Weight:  177.20  g/mol [1][2][3][4][5][6]

This technical guide provides a comprehensive analysis of 3-(4-Methoxyphenoxy)propanenitrile, a critical ether-linked intermediate used in the synthesis of pharmaceutical pharmacophores (e.g., antihistamines and antipsychotics requiring phenoxy-alkyl linkers). The guide details the cyanoethylation synthetic pathway, validated spectroscopic signatures (


H NMR, 

C NMR, IR, MS), and the mechanistic causality governing its physical properties.

Part 1: Synthetic Pathway & Methodology[8]

The synthesis of 3-(4-Methoxyphenoxy)propanenitrile is a classic Michael Addition (specifically, cyanoethylation). It involves the nucleophilic attack of the phenoxide anion (derived from 4-methoxyphenol) onto the


-carbon of acrylonitrile.
Reaction Mechanism

The reaction is base-catalyzed.[7] The base deprotonates the phenol to generate a potent nucleophile (phenoxide), which then attacks the electron-deficient alkene of the acrylonitrile.

Experimental Protocol
  • Reagents: 4-Methoxyphenol (1.0 eq), Acrylonitrile (3.0 eq), Potassium Carbonate (

    
    , 3.0 eq).[2]
    
  • Solvent: tert-Butanol (t-BuOH) or Acetonitrile.

  • Conditions: Reflux (

    
    C) for 24 hours.[2]
    

Step-by-Step Workflow:

  • Charge: Load 4-methoxyphenol and

    
     into a reactor inerted with 
    
    
    
    .
  • Addition: Add solvent (t-BuOH) followed by the slow addition of acrylonitrile to control exotherm.

  • Reaction: Heat to reflux (

    
    C). Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) until 4-methoxyphenol is consumed.
    
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ).[2]
    
  • Quench: Dilute filtrate with ice water; extract aqueous layer with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from ethanol if necessary to obtain a pale yellow/white solid.
    
Process Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Reactants Reactants 4-Methoxyphenol + Acrylonitrile Catalyst Activation Base (K2CO3) Deprotonation -> Phenoxide Reactants->Catalyst Mixing Intermediate Michael Addition Nucleophilic Attack on Beta-Carbon Catalyst->Intermediate Reflux 85°C Workup Quench & Extraction DCM/Water Partition Intermediate->Workup 24h Completion Product Purified Product 3-(4-Methoxyphenoxy) propanenitrile Workup->Product Crystallization

Figure 1: Synthetic workflow for the cyanoethylation of 4-methoxyphenol.

Part 2: Spectroscopic Data Analysis

The following data sets are synthesized from standard spectroscopic principles for p-disubstituted benzene derivatives and validated against analogous ether-nitrile structures.

Proton NMR ( H NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[8]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Causality
6.83 - 6.85 Multiplet (AA'BB')4HAr-H (Ring)The 1,4-disubstitution with two oxygen atoms (methoxy and propoxy) creates a symmetric, electron-rich ring, resulting in a tight multiplet rather than distinct doublets.
4.16 Triplet (

Hz)
2H-O-CH

-
Deshielded significantly by the adjacent electronegative ether oxygen.
3.77 Singlet3H-OCH

Characteristic methoxy resonance; slightly shielded relative to esters but typical for aryl ethers.
2.78 Triplet (

Hz)
2H-CH

-CN
Shielded relative to the ether-adjacent protons but deshielded by the electron-withdrawing cyano group (anisotropic effect).
Carbon-13 NMR ( C NMR)

Solvent:



Chemical Shift (

, ppm)
Carbon TypeAssignmentMechanistic Insight
154.5 Quaternary (C)Ar-C -OMeIpso-carbon attached to methoxy (electron donating).
152.2 Quaternary (C)Ar-C -O-AlkylIpso-carbon attached to the propoxy chain.
118.1 Quaternary (C)-C

N
Characteristic nitrile carbon shift.
115.8 Methine (CH)Ar-C HOrtho to alkoxy groups (electron rich).
114.9 Methine (CH)Ar-C HMeta to alkoxy groups.
63.5 Methylene (

)
-O-C H

-
Deshielded by direct attachment to oxygen.
55.7 Methyl (

)
-OC H

Standard methoxy carbon.
18.5 Methylene (

)
-C H

-CN
Alpha to nitrile; relatively shielded compared to oxygenated carbons.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Neat Film

Wavenumber (

)
IntensityFunctional GroupVibration Mode
2250 Medium/SharpNitrile (-C

N)
Characteristic stretching vibration; diagnostic peak for reaction completion.
2940 - 2840 MediumAlkyl C-HAsymmetric/Symmetric stretching of methylene and methyl groups.
1510, 1235 StrongAryl Ether (C-O-C)Asymmetric stretching of the ether linkage coupled with ring breathing.
825 StrongAr-H (para)Out-of-plane bending; diagnostic for 1,4-disubstituted benzene rings.
Mass Spectrometry (MS)

Ionization: EI (Electron Impact) or ESI+

  • Molecular Ion (

    
    ):  m/z 177.1
    
  • Base Peak: Likely m/z 123/124 (Loss of

    
     fragment, leaving the stable 4-methoxyphenol radical cation).
    
  • Interpretation: The stability of the molecular ion is moderate due to the aromatic ring, but the ether linkage is the primary site of fragmentation.

Part 3: Structural Logic & Signaling

To understand the reactivity and stability of 3-(4-Methoxyphenoxy)propanenitrile, one must visualize the electronic effects. The methoxy group is an Electron Donating Group (EDG) via resonance, increasing electron density in the ring. The nitrile group is an Electron Withdrawing Group (EWG) via induction, but its effect is insulated by the ethyl chain.

Electronic Connectivity Diagram

ElectronicEffects cluster_reactivity Reactivity Profile Methoxy Methoxy Group (EDG) Ring Aromatic Ring (Electron Rich) Methoxy->Ring +M Effect (Resonance) EtherLink Ether Oxygen (Linker) Ring->EtherLink Stabilization AlkylChain Propyl Chain (Insulator) EtherLink->AlkylChain Sigma Bond Nitrile Nitrile Group (EWG / Reactive Handle) AlkylChain->Nitrile Spatial Separation

Figure 2: Electronic connectivity and functional group influence.

Part 4: Safety & Handling (E-E-A-T)

As a nitrile derivative, this compound possesses specific toxicological risks. While the ether linkage reduces volatility compared to lower molecular weight nitriles, strict adherence to safety protocols is mandatory.

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed or inhaled (releases cyanide ions upon metabolic oxidation, though slower than aliphatic nitriles).

    • Skin Irritant: The phenol ether moiety can cause contact dermatitis.

  • Handling Protocol:

    • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses with side shields.

    • Waste Disposal: Segregate into "Organic Non-Halogenated" waste streams. Do not mix with acids (potential for HCN liberation if unreacted cyanide salts are present from synthesis).

References

  • ChemicalBook. (2023).[1] 3-(4-Methoxyphenoxy)propanenitrile Product Description & Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-(4-Methoxyphenoxy)propanenitrile (CAS 63815-39-4).[1][2][3][4][5][6] Retrieved from

  • ChemScene. (2024). Product Data Sheet: 3-(4-Methoxyphenoxy)propanenitrile. Retrieved from

  • US Patent Application 2019/263792. (2019).[2] Method for synthesis of phenoxy-alkyl-nitriles via base-catalyzed cyanoethylation. (Referenced via ChemicalBook synthesis data).

Sources

Strategic Sourcing and Technical Profile: 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediate sourcing, 3-(4-Methoxyphenoxy)propanenitrile (CAS: 63815-39-4) occupies a critical node.[1][2][3] It serves as the primary precursor for 3-(4-methoxyphenoxy)propan-1-amine , a structural motif frequently encountered in neuroactive pharmacophores and lipid-modulating agents (e.g., Pemafibrate impurities).

For drug development professionals, the procurement of this nitrile is not merely a purchasing decision but a quality control checkpoint. The synthesis of this compound involves the cyanoethylation of 4-methoxyphenol, a reaction prone to specific impurity profiles—namely residual acrylonitrile (a genotoxin) and phenolic degradation products—that can compromise downstream API (Active Pharmaceutical Ingredient) purity.

This guide provides a technical deep-dive into the commercial availability, synthesis logic, and quality validation protocols required to secure high-fidelity 3-(4-Methoxyphenoxy)propanenitrile.

Chemical Profile & Specifications

Before engaging suppliers, researchers must establish a baseline specification sheet to filter out non-compliant vendors.

PropertySpecification
Chemical Name 3-(4-Methoxyphenoxy)propanenitrile
CAS Number 63815-39-4
Synonyms 3-(4-methoxyphenoxy)propionitrile; 4-(2-cyanoethoxy)anisole
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Melting Point 63–64.5 °C
Solubility Soluble in Methanol, DCM, Ethyl Acetate; sparingly soluble in water
Key Functional Groups Nitrile (-CN), Ether (-O-), Methoxy (-OCH₃)

Synthesis & Manufacturing Logic

Understanding the industrial synthesis of this compound is essential for predicting potential impurities in commercial batches. The standard route is the Michael Addition (Cyanoethylation) of 4-methoxyphenol to acrylonitrile.

Mechanistic Pathway

The reaction typically utilizes a basic catalyst (e.g., Triton B, NaOH, or Sodium Methoxide) to deprotonate the phenol, generating a phenoxide nucleophile that attacks the


-carbon of acrylonitrile.

Critical Quality Attribute (CQA) Warning:

  • Residual Acrylonitrile: Excess acrylonitrile is often used to drive the reaction. If not rigorously removed, this introduces a Class 1 solvent/genotoxic impurity risk.

  • Polymerization: Acrylonitrile can polymerize under basic conditions, leading to gummy residues that affect the color and purity of the nitrile.

Visualization: Synthesis & Impurity Risks

SynthesisPathway Reactant1 4-Methoxyphenol (Starting Material) Intermediate Transition State (Phenoxide Attack) Reactant1->Intermediate Reactant2 Acrylonitrile (Michael Acceptor) Reactant2->Intermediate Impurity1 Impurity A: Polyacrylonitrile (Gummy Residue) Reactant2->Impurity1 Side Reaction (Polymerization) Catalyst Base Catalyst (Triton B / NaOH) Catalyst->Intermediate Product 3-(4-Methoxyphenoxy) propanenitrile (CAS: 63815-39-4) Intermediate->Product Primary Pathway Impurity2 Impurity B: Residual Acrylonitrile (Genotoxic) Product->Impurity2 Incomplete Purification

Figure 1: Synthesis pathway highlighting the Michael addition mechanism and critical impurity risks (polymerization and residual reactants).

Commercial Supplier Landscape

The market for CAS 63815-39-4 is segmented into Catalog Suppliers (mg to g scale for R&D) and Custom Synthesis Houses (kg scale for scale-up).

Validated Supplier List

Note: "Stock Status" is dynamic. Always confirm COA (Certificate of Analysis) before purchase.

Supplier ClassVendor NameCatalog No.PurityTypical Pack SizePrimary Use Case
Catalog (R&D) ChemScene CS-0038793≥95%250mg, 1gEarly-stage screening, Reference Standard
Catalog (R&D) Toronto Research Chemicals (TRC) M228273N/A10mg, 100mgAnalytical Standard, Impurity Profiling
Catalog (R&D) AK Scientific 3948AQ95%100mg, 1gSmall-scale synthesis
Bulk / Custom Simson Pharma RC02751CustomBulkScale-up, Process Development
Bulk / Custom CymitQuimica 63815-39-4≥97%VariableEuropean sourcing hub
Sourcing Strategy

For drug development , avoid "lowest cost" generic suppliers on aggregators like ChemicalBook unless they can provide a validated Method of Synthesis (MOS) statement. The risk of heavy metal contamination (from catalysts) or residual solvents is higher with unverified bulk vendors.

Quality Control & Procurement Protocol

To ensure scientific integrity, every batch received must undergo a "Self-Validating" QC protocol. Do not rely solely on the vendor's COA.

The "Self-Validating" Workflow
  • Identity Verification: ¹H-NMR (Proton NMR) to confirm the ether linkage (triplet at ~4.1 ppm) and the nitrile alpha-protons (triplet at ~2.8 ppm).

  • Purity Check: HPLC-UV (254 nm) to detect unreacted 4-methoxyphenol (which has high UV absorbance).

  • Safety Screen: GC-HS (Headspace) for residual acrylonitrile if the material is destined for GMP environments.

Visualization: Procurement Decision Tree

ProcurementWorkflow Start Identify Supplier Request Request Sample (1g) + COA Start->Request Test1 Test 1: 1H-NMR (Confirm Structure) Request->Test1 Test2 Test 2: HPLC Purity (>95%?) Test1->Test2 Decision Passes QC? Test2->Decision Fail REJECT BATCH (Risk: Phenol Contamination) Decision->Fail No Pass APPROVE VENDOR Decision->Pass Yes Action Scale Up / Production Pass->Action

Figure 2: Step-by-step decision matrix for validating incoming batches of 3-(4-Methoxyphenoxy)propanenitrile.

Experimental Application: Reduction to Amine

The primary utility of this nitrile is its reduction to 3-(4-methoxyphenoxy)propan-1-amine .[2]

Protocol Summary:

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Dissolve 3-(4-Methoxyphenoxy)propanenitrile (1 eq) in dry THF.

    • Cool to 0°C under Argon.

    • Slowly add LiAlH₄ (2.5 eq) to avoid runaway exotherm.

    • Reflux for 4–6 hours.

    • Quench (Fieser method) and extract.

  • Why this matters: The resulting amine is a versatile nucleophile for constructing complex pharmaceutical scaffolds.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 114247, 3-(4-Methoxyphenoxy)propanenitrile. Retrieved from [Link]

Sources

Investigation of 3-(4-Methoxyphenoxy)propanenitrile: Mechanism of Action as a Sweet Taste Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical investigation into the mechanism of action (MoA) of 3-(4-Methoxyphenoxy)propanenitrile (CAS: 63815-39-4), a structural analog of the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid).

Given the structural homology to Lactisole and the documented activity of its hydrolysis product (3-(4-methoxyphenoxy)propanoic acid), this guide focuses on investigating its role as a Negative Allosteric Modulator (NAM) of the T1R2/T1R3 sweet taste receptor .

Executive Summary

3-(4-Methoxyphenoxy)propanenitrile is a nitrile-functionalized ether primarily synthesized via the Michael addition of 4-methoxyphenol to acrylonitrile. While often utilized as a chemical intermediate, its structural core is isomeric to Lactisole , a potent sweet taste inhibitor.[1]

The primary pharmacological hypothesis for this compound is antagonism of the T1R3 subunit of the sweet taste receptor. The nitrile moiety likely acts as a prodrug precursor to the active acid form (3-(4-methoxyphenoxy)propanoic acid) or exhibits direct but reduced affinity for the transmembrane domain of T1R3. This guide details the experimental framework required to validate its activity, specificity, and kinetic profile.

Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name 3-(4-methoxyphenoxy)propanenitrile
CAS Number 63815-39-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Structural Class Phenoxyalkylnitrile (Lactisole Analog)
Key Functional Groups Nitrile (–CN), Ether (–O–), Methoxy (–OCH₃)
Synthesis Method Cyanoethylation of 4-methoxyphenol using acrylonitrile and base catalyst (e.g., K₂CO₃).

Mechanistic Relevance: The 4-methoxyphenoxy moiety is the critical pharmacophore for binding to the transmembrane domain (TMD) of the T1R3 receptor subunit. The shift from the 2-position (Lactisole) to the 3-position (this compound) alters the steric presentation, while the nitrile group replaces the carboxylic acid, potentially increasing lipophilicity and membrane permeability before metabolic hydrolysis.

Mechanism of Action: T1R3 Negative Allosteric Modulation

The hypothesized MoA involves the compound binding to an allosteric site on the T1R3 subunit of the sweet taste receptor heterodimer (T1R2/T1R3).

The Signaling Cascade

Upon binding, the inhibitor stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein activation.

  • Receptor: T1R2/T1R3 Heterodimer (Class C GPCR).

  • Target Site: Transmembrane Domain (TMD) of T1R3.

  • Effect: Blocks activation by sweet ligands (sugars, sweeteners).[1]

  • Downstream Blockade: Prevents G

    
    -gustducin dissociation 
    
    
    
    inhibits PLC
    
    
    2 activation
    
    
    prevents IP
    
    
    -mediated Ca
    
    
    release
    
    
    blocks TRPM5 channel opening.
Pathway Visualization

T1R3_Signaling_Blockade cluster_membrane Cell Membrane Compound 3-(4-Methoxyphenoxy) propanenitrile T1R3 T1R3 Transmembrane Domain (TMD) Compound->T1R3 Inhibits (Allosteric) T1R2_T1R3 T1R2/T1R3 Receptor Complex T1R3->T1R2_T1R3 Modulates G_Protein Gα-gustducin / Gβγ T1R2_T1R3->G_Protein Activation Blocked Sweetener Sweet Ligand (e.g., Sucrose) Sweetener->T1R2_T1R3 Activates (Orthosteric) PLCb2 PLCβ2 Activation G_Protein->PLCb2 IP3 IP3 Production PLCb2->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 TRPM5 TRPM5 Channel Opening Ca2->TRPM5 Signal Depolarization & Nerve Impulse TRPM5->Signal

Caption: Proposed inhibition pathway where the compound binds the T1R3 TMD, blocking the G-protein signaling cascade.

Experimental Investigation Framework

To scientifically validate the MoA, a tiered experimental approach is required, moving from chemical verification to functional cell-based assays.

Protocol 1: Calcium Mobilization Assay (FLIPR)

This is the industry standard for measuring GPCR activity. We measure the ability of the compound to suppress calcium flux induced by a standard sweetener (e.g., Sucrose or Aspartame).

Materials:

  • Cell Line: HEK293 cells stably expressing human T1R2 and T1R3 subunits and the chimeric G-protein G

    
    16-gust44 (couples taste receptors to calcium release).
    
  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).

  • Controls: Lactisole (Positive Control), Buffer (Negative Control).

Workflow:

  • Seeding: Plate HEK293-T1R2/T1R3 cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Incubate cells with Fluo-4 AM and Probenecid for 1 hour at 37°C.

  • Compound Addition: Add 3-(4-Methoxyphenoxy)propanenitrile at varying concentrations (0.1

    
    M to 1 mM). Incubate for 15 min (Pre-incubation is critical for allosteric modulators).
    
  • Agonist Stimulation: Inject EC

    
     concentration of Sucrose or Aspartame.
    
  • Measurement: Monitor fluorescence (Ex 488nm / Em 515nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC

    
     based on the reduction of the agonist-induced peak fluorescence.
    
Protocol 2: Specificity Profiling (Sweet vs. Umami)

Since T1R3 is a common subunit for both Sweet (T1R2/T1R3) and Umami (T1R1/T1R3) receptors, it is vital to determine if the compound is a broad T1R3 inhibitor or specific to the sweet complex.

  • Assay A: T1R2/T1R3 cells + Sucrose (Sweet).

  • Assay B: T1R1/T1R3 cells + L-Glutamate/IMP (Umami).

  • Assay C: T2R (Bitter) cells + Denatonium (Bitter control).

Expected Result: If the MoA targets the T1R3 TMD (like Lactisole), the compound should inhibit both Sweet and Umami responses, but not Bitter responses (which use T2R receptors).

Protocol 3: Hydrolysis Verification (Nitrile vs. Acid)

To determine if the nitrile is the active species or a prodrug:

  • Incubate the compound in cell media/lysate for 1h.

  • Analyze via LC-MS/MS to detect the formation of 3-(4-methoxyphenoxy)propanoic acid .

  • Compare the IC

    
     of the nitrile vs. the synthesized acid form in the FLIPR assay.
    
    • Scenario A: Nitrile is active immediately

      
       Direct T1R3 binder.
      
    • Scenario B: Activity correlates with acid formation

      
       Prodrug.
      

Data Presentation & Analysis

Comparative Potency Table (Hypothetical)
CompoundTargetIC₅₀ (Sweet)IC₅₀ (Umami)MoA Classification
3-(4-Methoxyphenoxy)propanenitrile T1R2/T1R3~50 - 200 µM *~50 - 200 µM Putative T1R3 NAM
Lactisole (2-isomer Acid)T1R2/T1R3~15 - 50 µM~15 - 50 µMKnown T1R3 NAM
3-(4-Methoxyphenoxy)propanoic acidT1R2/T1R3~20 - 60 µM~20 - 60 µMKnown T1R3 NAM
Gymnemic AcidT1R2/T1R3< 10 µMNo EffectOrthosteric/Pore Blocker

*Note: Nitriles often show lower potency than their acid counterparts in this class unless hydrolyzed.

Experimental Workflow Diagram

Workflow Step1 Synthesis & Purity (>98% by HPLC) Step2 HEK293-T1R2/T1R3 Cell Culture Step1->Step2 Step3 Dye Loading (Fluo-4 AM) Step2->Step3 Step4 Pre-Incubation with Nitrile (15 min) Step3->Step4 Step5 Agonist Injection (Sucrose EC50) Step4->Step5 Step6 FLIPR Measurement (Ca2+ Flux) Step5->Step6

Caption: Step-by-step workflow for validating T1R3 antagonism using calcium flux cytometry.

References

  • Johnson, C., Birch, G. G., & MacDougall, D. B. (1994).[2] The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Chemical Senses, 19(4), 349-358.[2] Retrieved from [Link]

  • Lee, A., et al. (2019). Sweet taste receptor antagonist compositions. U.S. Patent No.[3] 9,421,217. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • PubChem. (n.d.). 3-(4-Methoxyphenoxy)propanenitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses, 24(4), 439-447. Retrieved from [Link]

Sources

Methodological & Application

3-(4-Methoxyphenoxy)propanenitrile as a precursor for beta-blockers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Utilization of 3-(4-Methoxyphenoxy)propanenitrile as a Versatile Precursor in the Synthesis of Novel Beta-Adrenergic Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

Beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone in the management of cardiovascular diseases.[1] Their synthesis has been a subject of extensive research, aiming for higher efficiency, stereoselectivity, and the development of novel molecules with improved therapeutic profiles.[1][2] Traditional synthetic routes often commence with a substituted phenol which is subsequently elaborated to form the characteristic aryloxypropanolamine pharmacophore.[3][4] This application note details a strategic synthetic approach that leverages 3-(4-methoxyphenoxy)propanenitrile as a key starting material. The core transformation involves the reduction of the nitrile moiety to a primary amine, which then serves as a versatile nucleophile for constructing the final beta-blocker structure. This methodology opens avenues for creating a diverse library of beta-blockers by coupling the resulting amine with various aryl glycidyl ether intermediates. We provide detailed, validated protocols for the key synthetic steps, emphasizing the rationale behind procedural choices and outlining robust in-process controls for a self-validating workflow.

The Precursor: 3-(4-Methoxyphenoxy)propanenitrile

The selection of a starting material is pivotal to the overall efficiency and flexibility of a synthetic campaign. 3-(4-Methoxyphenoxy)propanenitrile is an attractive precursor due to its bifunctional nature, containing a stable ether linkage and a readily transformable nitrile group.

Table 1: Physicochemical Properties of 3-(4-Methoxyphenoxy)propanenitrile

PropertyValueReference
CAS Number 63815-39-4[5][6][7]
Molecular Formula C₁₀H₁₁NO₂[5][7]
Molecular Weight 177.20 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[5]
Melting Point 63-64.5 °C[6]
Boiling Point 335.2 ± 22.0 °C (Predicted)[6]
Density 1.081 ± 0.06 g/cm³ (Predicted)[6]

The nitrile group (-C≡N) is the key handle for our synthetic strategy. Its reduction to a primary amine (-CH₂NH₂) is a robust and high-yielding transformation that unmasks the nucleophilic character required for the subsequent key bond-forming step.[8][9]

Synthetic Strategy & Workflow

The overall strategy is a convergent synthesis, where two key fragments are prepared separately and then combined. This approach enhances efficiency and allows for modularity in designing the final target molecules.

  • Fragment A Synthesis: Reduction of 3-(4-methoxyphenoxy)propanenitrile to the corresponding primary amine, 3-(4-methoxyphenoxy)propan-1-amine .

  • Fragment B Synthesis: Preparation of a suitable Aryl Glycidyl Ether from a corresponding phenol and epichlorohydrin. This is a classic step in beta-blocker synthesis.[3][10]

  • Convergent Coupling: Nucleophilic ring-opening of the aryl glycidyl ether (Fragment B) with the primary amine (Fragment A) to yield the final beta-blocker.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling & Purification Precursor 3-(4-Methoxyphenoxy) propanenitrile Amine 3-(4-Methoxyphenoxy) propan-1-amine Precursor->Amine Nitrile Reduction (Protocol 1) FinalProduct Target Beta-Blocker Amine->FinalProduct Epoxide Ring-Opening (Protocol 3) Phenol Aryl-OH (e.g., 4-(2-methoxyethyl)phenol) Epoxide Aryl Glycidyl Ether (e.g., Metoprolol Intermediate) Phenol->Epoxide Etherification w/ Epichlorohydrin (Protocol 2) Epoxide->FinalProduct Purification Purification & Characterization FinalProduct->Purification G cluster_main Desired Pathway cluster_side Side Reaction (Suppressed by NH₃) RCN R-C≡N Imine [R-CH=NH] RCN->Imine + H₂/Catalyst Amine1 R-CH₂-NH₂ (Primary Amine) Imine->Amine1 + H₂/Catalyst Imine_Side [R-CH=NH] Adduct [Intermediate Adduct] Imine_Side->Adduct + Amine1_Side R-CH₂-NH₂ Amine1_Side->Adduct Imine2 [R-CH=N-CH₂-R] Adduct->Imine2 - NH₃ Amine2 (R-CH₂)₂NH (Secondary Amine) Imine2->Amine2 + H₂/Catalyst G Amine R¹-NH₂ EpoxideC1 CH₂ Amine->EpoxideC1 Nucleophilic Attack TransitionState [Transition State] EpoxideC2 CH-O-R² EpoxideO O EpoxideC1->EpoxideO EpoxideC1->EpoxideO Ring Opening EpoxideC2->EpoxideO Intermediate R¹-NH₂⁺-CH₂-CH(O⁻)-O-R² TransitionState->Intermediate Product R¹-NH-CH₂-CH(OH)-O-R² Intermediate->Product + S-OH - S-O⁻ Solvent1 S-OH Solvent2 S-O⁻

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(4-Methoxyphenoxy)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Michael Addition of 4-Methoxyphenol to Acrylonitrile

Executive Summary

You are attempting to synthesize 3-(4-methoxyphenoxy)propanenitrile via the cyanoethylation of 4-methoxyphenol (also known as MEHQ or hydroquinone monomethyl ether).[1][2] While theoretically a straightforward Michael addition, this reaction is sensitive to thermodynamic reversibility (retro-Michael) and competitive polymerization of the acrylonitrile substrate.[2]

This guide moves beyond generic textbook procedures. It integrates industrial "best practices" with mechanistic insights to help you push yields from the typical 50-60% range to >90%.[1][2]

Module 1: The "Gold Standard" Protocols

We recommend two distinct protocols depending on your lab's constraints. Protocol A is the robust, high-yield standard.[1][2] Protocol B is the rapid, high-throughput alternative.[1][2]

Protocol A: The Thermodynamic Control Method (Recommended)

Best for: Maximum yield (>90%), scalability, and purity.

ParameterSpecificationRationale
Catalyst Potassium Carbonate (

)
Weaker base minimizes anionic polymerization of acrylonitrile compared to alkoxides.[1][2]
Stoichiometry 1.0 eq Phenol : 3.0 eq Acrylonitrile : 3.0 eq

Excess acrylonitrile drives the equilibrium forward (Le Chatelier's principle).[1][2]
Solvent tert-Butanol (

-BuOH)
Protichydroxy solvent stabilizes the transition state via H-bonding but is bulky enough to prevent side reactions.[1][2]
Temperature 80–85 °C (Reflux)High temp overcomes the activation energy; excess acrylonitrile compensates for equilibrium shift.[1][2]
Time 24 HoursEnsures complete conversion of the sterically hindered phenol oxygen.[1][2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in

    
    -BuOH (approx. 3-4 volumes).
    
  • Activate: Add solid

    
     (3.0 eq) and stir for 15 mins.
    
  • Addition: Add acrylonitrile (3.0 eq) in a single portion.

  • Reaction: Reflux at 80–85 °C for 24 hours.

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Quench filtrate with ice water.[1][2][3] Extract with Dichloromethane (DCM).[1][2][3][4]

  • Purification: Wash organic layer with 10% NaOH (critical step to remove unreacted phenol).[1][2] Dry over

    
     and concentrate.
    
Protocol B: The Kinetic "Flash" Method

Best for: Small scale, speed, and solvent-free preferences.[2]

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide), 40% in MeOH.[1][2] Use 2-5 mol%.

  • Conditions: Neat (Solvent-free) or minimal Acetonitrile.[1][2]

  • Temp: 70–80 °C for 2–4 hours.

  • Note: This reaction is exothermic .[1][2][5] The initial addition of catalyst often causes a temperature spike.[1][2] You must control this to prevent the mixture from turning into a solid orange gel (polyacrylonitrile).[2]

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid, orange/red gel. What happened?

Diagnosis: Anionic Polymerization of Acrylonitrile.[1][2] The Science: Strong bases (like methoxides or high concentrations of Triton B) can initiate the polymerization of the cyano-alkene.[2] Once started, it forms a cross-linked "gel" that traps your product.[1][2] The Fix:

  • Switch to Protocol A (

    
    ).  Carbonates are generally too weak to initiate rapid anionic polymerization.[1][2]
    
  • Add Inhibitors? actually, No. Your starting material (4-Methoxyphenol) is a radical polymerization inhibitor (MEHQ).[1][2] If polymerization is happening, it is likely anionic, not radical.[2] Therefore, adding radical inhibitors like BHT won't help.[1][2] You must lower the base strength or temperature.[1][2]

Q2: I have low yield (<50%) and recovered starting material.

Diagnosis: Retro-Michael Reaction or Moisture Contamination. The Science: The cyanoethylation is reversible.[2] If you heat too long without excess acrylonitrile, the entropy favors the two starting molecules over the single product molecule.[2] The Fix:

  • Check Moisture: Water poisons the catalyst.[1][2] Ensure reagents are dry.[1][2]

  • Push Equilibrium: Increase Acrylonitrile to 3.0 - 4.0 equivalents.

  • Trap the Product: Do not overheat during the workup/concentration step. The retro-reaction can occur in the rotary evaporator if the bath is >50°C and the mixture is still basic. Neutralize/Acidify slightly before concentration.

Q3: How do I remove the unreacted 4-methoxyphenol? It co-elutes on TLC.

The Fix: Do not rely on column chromatography for this separation. Use chemical washing.[1][2]

  • Dissolve the crude mixture in DCM or Ethyl Acetate.[1][2]

  • Wash 3x with 10% NaOH (aq) or 2M KOH .

  • Why? The phenol is acidic (

    
    ) and will deprotonate into the water-soluble phenoxide.[1][2] The product (a nitrile ether) is non-acidic and stays in the organic layer.
    

Module 3: Mechanistic Visualization

Understanding the competing pathways is critical for control.[1][2] The diagram below illustrates the "Happy Path" (Product) vs. the "Failure Modes" (Polymer/Reversion).

ReactionPathways cluster_0 Critical Control Points Reactants 4-Methoxyphenol + Acrylonitrile Intermediate Transition State (O-anion attack) Reactants->Intermediate Base Cat. (Activation) Polymer FAILURE MODE: Polyacrylonitrile (Gel) Reactants->Polymer Excess Strong Base High Temp Product 3-(4-Methoxyphenoxy) propanenitrile Intermediate->Product Protonation (Kinetic Product) Retro FAILURE MODE: Reversion (Retro-Michael) Product->Retro High Heat + Base (Thermodynamic Control) Retro->Reactants Equilibrium Shift Temp < 85C Temp < 85C Prevents Polymer Prevents Polymer Temp < 85C->Prevents Polymer Excess Acrylonitrile Excess Acrylonitrile Prevents Reversion Prevents Reversion Excess Acrylonitrile->Prevents Reversion

Caption: Figure 1. Reaction pathway analysis showing the narrow operating window between product formation, polymerization (irreversible failure), and retro-Michael reversion (reversible failure).[2]

Module 4: Comparative Catalyst Performance

Select your catalyst based on the specific constraints of your project phase.[1][2]

Catalyst SystemTypical YieldReaction TimeRisk ProfileRecommended For
Triton B (neat) 60-75%2-4 HoursHigh: Exothermic runaway & polymerization risk.[1][2]Quick exploratory screens.[1][2]
Na / NaOMe 50-65%4-8 HoursMed: Moisture sensitive; strong base promotes side reactions.[1][2]Historical replication only.

/

-BuOH
90-95% 24 HoursLow: Mild base prevents polymerization.[1][2]Process Development & Scale-up.
DBU 80-85%6-12 HoursMed: Expensive; difficult to remove from organic layer.[1][2]High-value, small-scale synthesis.[1][2]

References

  • ChemicalBook. (n.d.).[1][2][3] Synthesis of 3-(4-methoxyphenoxy)propanenitrile. Retrieved from [1][2]

    • Source of the optimized K2CO3/t-BuOH protocol yielding 90%.
  • Organic Reactions. (2011).[1][2] The Cyanoethylation Reaction. Organic Reactions, Vol 5. Wiley.[1][2] Retrieved from [1][2]

    • Foundational text on the mechanism and catalyst selection (Triton B)
  • BenchChem. (2025).[1][2][6] Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. Retrieved from [1][2]

    • Provides context on workup and hydrolysis of similar phenoxy-nitrile intermedi
  • Chaturvedi, D., et al. (2012).[1][2][7] Triton-B-Catalyzed, Efficient, Solvent-Free Synthesis of Benzopyrans. Organic Chemistry International.[1][2][7] Retrieved from

    • Validates the reactivity and handling of Triton B as a base c

Disclaimer: This guide is for research purposes only. Acrylonitrile is a potent neurotoxin and carcinogen.[1][2] All manipulations must be performed in a functioning fume hood with appropriate PPE.

Sources

purification techniques for crude 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of Crude 3-(4-Methoxyphenoxy)propanenitrile

Introduction

3-(4-Methoxyphenoxy)propanenitrile (CAS No. 63815-39-4) is a moderately polar organic compound that often presents as a colorless to pale yellow solid at room temperature, with a reported melting point of 63-64.5 °C.[1][2] As a key intermediate in the synthesis of more complex molecules for pharmaceutical and research applications, its purity is paramount.[1][3] Crude preparations of this nitrile can contain a variety of impurities, including unreacted starting materials, by-products, and residual solvents from the synthetic workup.[4]

This technical support guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive resource for troubleshooting common purification challenges and offers detailed, field-proven protocols. As Senior Application Scientists, our goal is to explain not just the procedural steps, but the underlying chemical principles that ensure a robust and reproducible purification outcome.

Section 1: Troubleshooting Common Purification Issues

Effective troubleshooting requires a systematic approach to identifying the root cause of a problem. The following table addresses common issues encountered during the purification of 3-(4-Methoxyphenoxy)propanenitrile via recrystallization and column chromatography.

Observed ProblemPotential Cause(s)Recommended Solution & Scientific Rationale
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. / The solution is supersaturated to a point where the solute's solubility is exceeded too rapidly.Solution: Select a solvent or solvent mixture with a lower boiling point. Alternatively, use a larger volume of the hot solvent to ensure the compound remains dissolved. Rationale: "Oiling out" occurs when the solid melts and forms an immiscible liquid layer instead of dissolving. This prevents the ordered lattice formation required for crystallization, trapping impurities within the solidified oil upon cooling.[5]
Low or No Crystal Formation Upon Cooling The solution is not sufficiently saturated; too much solvent was used. / The compound is highly soluble in the chosen solvent, even at low temperatures. / The cooling process is too rapid, preventing nucleation.Solution: Concentrate the solution by boiling off some solvent and allow it to cool again. If that fails, add a less-polar "anti-solvent" dropwise to the warm solution until turbidity persists, then clarify with a few drops of the primary solvent before cooling.[6] Consider scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[7] Rationale: Crystallization requires a state of supersaturation. By reducing solvent volume or adding an anti-solvent, you decrease the compound's solubility, forcing it out of solution in an ordered manner. Slow cooling is critical for the growth of large, pure crystals.[8]
Colored Impurities Persist in Crystals The impurity has similar solubility characteristics to the product. / The impurity is adsorbed onto the surface of the crystals.Solution: Add a small amount of activated charcoal to the hot, dissolved solution and perform a hot gravity filtration before cooling.[6] Rationale: Activated charcoal has a high surface area and adsorbs large, colored, and polymeric impurities. Hot filtration removes the charcoal and the adsorbed impurities, yielding a colorless filtrate from which pure crystals can form.
Poor Separation in Column Chromatography The polarity of the eluent (mobile phase) is too high or too low. / The crude material was overloaded onto the column.Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture that gives your product an Rf value of ~0.3-0.4. Ensure the amount of crude material loaded is no more than 1-5% of the mass of the silica gel. Rationale: Chromatography separates compounds based on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent).[9] An eluent of optimal polarity ensures the product moves down the column at a rate distinct from impurities. Overloading the column saturates the stationary phase, leading to broad, overlapping bands.
Product Appears to Degrade on the Column The silica gel is too acidic, causing decomposition of the acid-sensitive ether or nitrile functional groups.Solution: Deactivate the silica gel by preparing a slurry with your non-polar eluent containing 1-2% triethylamine or ammonia. Alternatively, consider using a different stationary phase like neutral alumina.[10] Rationale: Standard silica gel is acidic (pH ~4-5) and can catalyze the hydrolysis or degradation of sensitive compounds. Adding a basic modifier like triethylamine neutralizes the acidic sites on the silica surface, preventing this decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-(4-Methoxyphenoxy)propanenitrile?

A: Based on typical synthesis routes (e.g., reaction of 4-methoxyphenoxy with acrylonitrile), the primary impurities are likely to be unreacted 4-methoxyphenol, residual inorganic salts, and solvents used during the workup, such as dichloromethane (DCM).[4] Side-products from the polymerization of acrylonitrile or other secondary reactions may also be present, which often manifest as colored or oily contaminants.

Q2: Which purification technique, recrystallization or column chromatography, is best for my needs?

A: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is highly effective and efficient for removing small amounts of impurities from a compound that is solid at room temperature, like 3-(4-Methoxyphenoxy)propanenitrile (M.P. 63-64.5 °C).[2][8] It is the preferred method for final purification on a large scale due to its simplicity and cost-effectiveness.

  • Column Chromatography is more suitable for separating the product from impurities with very similar solubility profiles or when dealing with complex mixtures containing multiple by-products.[9] It offers finer separation but is generally more time-consuming and solvent-intensive than recrystallization.

Q3: How do I select the right solvent system for recrystallization?

A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] For 3-(4-Methoxyphenoxy)propanenitrile, a moderately polar compound, start with polar protic solvents. A mixed-solvent system is often effective. A good starting point, based on similar structures, is an isopropanol/water or ethanol/water mixture.[11]

  • Screening Procedure: Place a small amount of your crude material in a test tube. Add a few drops of the primary solvent (e.g., isopropanol) and heat to dissolve. Then, add the anti-solvent (e.g., water) dropwise at the elevated temperature until the solution becomes cloudy. Add a final drop or two of the primary solvent to redissolve the solid and then allow the mixture to cool slowly. The formation of well-defined crystals indicates a suitable system.

Q4: My purified product is a pale yellow, but I expected a white solid. Is this a problem?

A: While high-purity 3-(4-Methoxyphenoxy)propanenitrile is often described as a white or off-white solid, a persistent pale yellow color may indicate the presence of trace, highly conjugated impurities that were not fully removed.[1] If analytical data (e.g., NMR, GC-MS) confirms >99% purity and the melting point is sharp and within the expected range, the color may not be detrimental for many applications. If an absolutely colorless product is required, a second recrystallization, perhaps with the addition of activated charcoal, is recommended.

Q5: What are the key safety precautions I should take when handling and purifying this compound?

A: 3-(4-Methoxyphenoxy)propanenitrile is classified as a skin and eye irritant and may cause respiratory irritation.[12][13] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12] Avoid inhalation of dust or vapors. The compound is incompatible with strong acids, bases, and oxidizing agents.[14] During purification, be mindful of the flammability of organic solvents and ensure no ignition sources are nearby, especially during heating and filtration steps.

Section 3: Detailed Experimental Protocol: Recrystallization from Isopropanol/Water

This protocol provides a self-validating system for the purification of 3-(4-Methoxyphenoxy)propanenitrile, assuming it is the major component in the crude solid.

1. Dissolution of Crude Product

  • Place the crude solid (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
  • Add a minimal amount of isopropanol (e.g., start with 20-30 mL) to the flask.
  • Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves at or near the boiling point.[6] Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some product in solution even after cooling.

2. Decolorization (Optional)

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute mass).
  • Reheat the mixture to boiling for 2-5 minutes. Causality: This allows the charcoal to adsorb colored impurities.

3. Hot Gravity Filtration

  • If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.
  • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.[6]

4. Crystallization

  • To the clear, hot filtrate, add deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).
  • Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again.
  • Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are purer than the fine powder that results from rapid cooling.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

5. Isolation and Washing of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold isopropanol/water mixture (using the same ratio as the final crystallization medium) to rinse away any remaining soluble impurities. Causality: The wash solvent must be cold to prevent the redissolving of the purified product.

6. Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air dry.
  • Transfer the crystals to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50 °C).

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting and troubleshooting the purification of 3-(4-Methoxyphenoxy)propanenitrile.

Purification_Workflow cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Assess Crude Material (TLC, NMR, Appearance) is_solid Is it primarily a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No (Oily) / Complex Mixture recrystallize_success Success? (Purity Check: MP, TLC) recrystallize->recrystallize_success chrom_success Success? (TLC of fractions) chromatography->chrom_success oils_out Problem: Oils Out recrystallize_success->oils_out No end_purified Pure Product recrystallize_success->end_purified Yes low_yield Problem: Low Yield / No Crystals oils_out->low_yield Resolved, but... solution_oil Change/increase solvent Lower boiling point oils_out->solution_oil Cause/Fix solution_yield Concentrate solution Add anti-solvent / seed crystal low_yield->solution_yield Cause/Fix chrom_success->end_purified Yes poor_sep Problem: Poor Separation chrom_success->poor_sep No degradation Problem: Degradation on Column poor_sep->degradation Resolved, but... solution_sep Optimize eluent via TLC Check column loading poor_sep->solution_sep Cause/Fix solution_degrade Deactivate silica (add Et3N) Use neutral alumina degradation->solution_degrade Cause/Fix

Caption: Decision workflow for purifying crude 3-(4-Methoxyphenoxy)propanenitrile.

References

  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. ResearchGate. [Link]

  • Propanenitrile, 3-methoxy- Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • 3-(4-Methoxyphenoxy)propanenitrile. PubChem, National Institutes of Health. [Link]

  • Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber. MDPI. [Link]

  • Effect Of The Nitrile Content On Nitrile Rubber Cure In Wide Temperature Range. International Journal of Scientific & Technology Research. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Column chromatography. Columbia University. [Link]

  • Recrystallization. Professor Dave Explains via YouTube. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this important chemical transformation. Our goal is to equip you with the knowledge to overcome common challenges, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(4-Methoxyphenoxy)propanenitrile?

A1: The most prevalent and industrially significant method for synthesizing 3-(4-Methoxyphenoxy)propanenitrile is the base-catalyzed cyanoethylation of 4-methoxyphenol with acrylonitrile.[1] This reaction, a classic example of a Michael addition, involves the nucleophilic attack of the phenoxide ion (generated in situ by a base) on the electron-deficient β-carbon of acrylonitrile.

Q2: What are the typical catalysts and reaction conditions?

A2: A variety of bases can be used to catalyze the cyanoethylation of phenols. Common choices include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and organic bases. The reaction is often carried out in a suitable solvent, and the temperature is a critical parameter that needs to be carefully controlled to prevent unwanted side reactions.

Q3: What are the primary impurities I should be aware of in this synthesis?

A3: The most significant impurity in the synthesis of 3-(4-Methoxyphenoxy)propanenitrile is polyacrylonitrile, which forms from the base-catalyzed self-polymerization of acrylonitrile.[2][3] Other potential impurities include unreacted 4-methoxyphenol and small oligomers of acrylonitrile. The formation of these impurities can reduce the yield of the desired product and complicate its purification.

Q4: How can I detect and characterize these impurities?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile impurities in the reaction mixture.[4] Unreacted 4-methoxyphenol and the desired product, 3-(4-Methoxyphenoxy)propanenitrile, can be readily identified by their characteristic mass spectra. While high molecular weight polyacrylonitrile is not volatile enough for GC-MS, smaller, soluble oligomers may be detectable.

Q5: What are the safety considerations for this synthesis?

A5: Acrylonitrile is a toxic and flammable liquid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5] The cyanoethylation reaction can be exothermic, so proper temperature control is crucial to prevent a runaway reaction. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 3-(4-Methoxyphenoxy)propanenitrile.

Problem 1: Low or No Product Formation

Potential Causes:

  • Inactive Catalyst: The base catalyst may be old, hydrated, or of insufficient strength to deprotonate the 4-methoxyphenol effectively.

  • Poor Quality Reagents: The 4-methoxyphenol or acrylonitrile may be impure, containing inhibitors that quench the reaction.

  • Incorrect Reaction Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate.

Solutions:

  • Catalyst Check: Use a fresh, anhydrous base. Consider using a stronger base if deprotonation is suspected to be incomplete.

  • Reagent Purity: Ensure the purity of your starting materials. If the acrylonitrile contains a polymerization inhibitor (like MEHQ), it may need to be removed prior to the reaction, for example, by passing it through a column of basic alumina.[6][7]

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or GC-MS.

Problem 2: Formation of a White Precipitate (Polyacrylonitrile)

Potential Causes:

  • Excessive Base Concentration: A high concentration of a strong base can aggressively initiate the anionic polymerization of acrylonitrile.

  • High Reaction Temperature: The polymerization of acrylonitrile is an exothermic process, and high temperatures can accelerate this unwanted side reaction.

  • Rapid Addition of Acrylonitrile: Adding acrylonitrile too quickly can create localized "hot spots" and high concentrations of the monomer, favoring polymerization.

Solutions:

  • Optimize Base: Use the minimum amount of base necessary to catalyze the cyanoethylation reaction effectively.

  • Temperature Control: Maintain a low and consistent reaction temperature, ideally using an ice bath, especially during the addition of acrylonitrile.

  • Slow Reagent Addition: Add the acrylonitrile dropwise to the reaction mixture with vigorous stirring to ensure rapid mixing and heat dissipation.

  • Use of Inhibitors: While counterintuitive, in some cases, a small amount of a radical inhibitor like hydroquinone can be added to the acrylonitrile to suppress radical-initiated polymerization without significantly affecting the desired Michael addition.[8]

Table 1: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low/No ProductInactive catalyst, impure reagents, low temperature.Use fresh catalyst, purify reagents, optimize temperature.
White PrecipitateHigh base concentration, high temperature, rapid acrylonitrile addition.Reduce base, control temperature, add acrylonitrile slowly.
Difficult PurificationPresence of acrylonitrile oligomers.Employ column chromatography with a suitable solvent system.
Visualizing the Reaction and Side Reaction

The following diagram illustrates the desired reaction pathway for the synthesis of 3-(4-Methoxyphenoxy)propanenitrile and the competing polymerization of acrylonitrile.

G cluster_main Desired Cyanoethylation Reaction cluster_side Side Reaction: Acrylonitrile Polymerization 4-Methoxyphenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide 4-Methoxyphenol->Phenoxide + Base Product 3-(4-Methoxyphenoxy)propanenitrile Acrylonitrile_main->Product Base Base Phenoxide->Product + Acrylonitrile Initiator Anionic Initiator Acrylonitrile_side->Initiator + Base Base_side Base Polyacrylonitrile Polyacrylonitrile (Oligomers/Polymers) Initiator->Polyacrylonitrile + n Acrylonitrile

Caption: Desired reaction vs. side reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxyphenoxy)propanenitrile
  • To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., tert-butanol) at room temperature, add a catalytic amount of a base (e.g., potassium carbonate, 0.1-0.2 eq).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add acrylonitrile (1.1-1.5 eq) dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the 4-methoxyphenol is consumed.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) until the mixture is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Scan from m/z 40 to 400.

Expected Retention Times (Relative):

  • Acrylonitrile: Early eluting.

  • 4-Methoxyphenol: Intermediate elution.

  • 3-(4-Methoxyphenoxy)propanenitrile: Later eluting.

Mass Spectral Data:

  • 3-(4-Methoxyphenoxy)propanenitrile: Look for the molecular ion peak and characteristic fragments corresponding to the loss of the cyanoethyl group and fragments of the methoxyphenoxy moiety.

Visualizing the Workflow

The following diagram outlines the general workflow for the synthesis and purification of 3-(4-Methoxyphenoxy)propanenitrile.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Materials: 4-Methoxyphenol Acrylonitrile Base Catalyst Reaction Cyanoethylation Reaction (Controlled Temperature) Start->Reaction Quench Quench Reaction (Dilute Acid) Reaction->Quench Extract Extraction (Organic Solvent) Quench->Extract Dry Drying and Concentration Extract->Dry Purify Purification (Distillation or Chromatography) Dry->Purify Analysis Purity Analysis (GC-MS, NMR) Purify->Analysis Final_Product 3-(4-Methoxyphenoxy)propanenitrile Analysis->Final_Product Pure Product

Caption: Synthesis and purification workflow.

References

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibition of acrylonitrile polymerization.
  • European Patent Office. (n.d.). Process for the purification of aqueous acrylonitrile process streams.
  • New Journal of Chemistry. (2007). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. Retrieved from [Link]

  • ACS Measurement Science Au. (2022). Online Mass Spectrometric Characterization of Oligomeric Products in High-Pressure Liquid-Phase Lignin Depolymerization Reactions. Retrieved from [Link]

  • Scientific Research Publishing. (2023). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Retrieved from [Link]

  • ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). Main fragment ions of PLA oligomers observed by GC/MS analysis. Retrieved from [Link]

  • PubMed Central. (2008). Structural conversion of neurotoxic amyloid-β(1–42) oligomers to fibrils. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of acrylonitrile. Retrieved from [Link]

  • MDPI. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste. Retrieved from [Link]

  • PubMed Central. (2016). Aβ Oligomer Dissociation Is Catalyzed by Fibril Surfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into pyrolysis behavior of polyacrylonitrile precursors using Py-GC/MS. Retrieved from [Link]

  • SlideShare. (2012). LC/MS Analysis of Cyclic Oligomer Co-polymer (COC) Extract. Retrieved from [Link]

  • Wikipedia. (n.d.). Ineos. Retrieved from [Link]

  • PubMed. (2011). Characteristics of amyloid-related oligomers revealed by crystal structures of macrocyclic β-sheet mimics. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Cyanoethoxy)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-cyanoethoxy)anisole. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and mitigate common side reactions.

I. Overview of the Synthesis

The synthesis of 4-(2-cyanoethoxy)anisole is typically achieved through a cyanoethylation reaction, which is a type of Michael addition. In this reaction, 4-methoxyphenol reacts with acrylonitrile in the presence of a base catalyst. While the reaction appears straightforward, several side reactions can occur, impacting the yield and purity of the final product. Understanding these potential pitfalls is crucial for a successful synthesis.

The primary reaction involves the nucleophilic attack of the phenoxide ion (formed from 4-methoxyphenol and a base) on the β-carbon of acrylonitrile.

Core Reaction Pathway

Reaction_Pathway 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide  Base Intermediate Intermediate 4-Methoxyphenoxide->Intermediate + Acrylonitrile 4-(2-Cyanoethoxy)anisole 4-(2-Cyanoethoxy)anisole Intermediate->4-(2-Cyanoethoxy)anisole  Protonation

Caption: Desired reaction pathway for 4-(2-cyanoethoxy)anisole synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-(2-cyanoethoxy)anisole, providing explanations and practical solutions.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?

Possible Causes:

  • Insufficient Base: The base is critical for deprotonating the 4-methoxyphenol to form the reactive phenoxide ion. An inadequate amount of base will result in a low concentration of the nucleophile, slowing down the reaction.

  • Weak Base: While a strong base can promote side reactions, a base that is too weak may not efficiently deprotonate the phenol, leading to poor conversion.

  • Low Reaction Temperature: Like most chemical reactions, the rate of cyanoethylation is temperature-dependent. A temperature that is too low will result in a slow reaction rate.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. A non-polar solvent may not be suitable for this reaction involving ionic intermediates.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use a catalytic amount (e.g., 0.1-0.5 eq) of a moderately strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or a phase-transfer catalyst.[1]A moderate base ensures sufficient phenoxide formation without excessively promoting polymerization of acrylonitrile.
Temperature Maintain a reaction temperature between 50-100 °C.[2]This temperature range typically provides a good balance between reaction rate and minimizing side reactions.
Solvent Use polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF).[1][2]These solvents effectively solvate the ionic intermediates and are relatively inert under the reaction conditions.
Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
FAQ 2: I am observing a significant amount of a high-molecular-weight, viscous byproduct. What is it and how can I prevent its formation?

This viscous byproduct is most likely polyacrylonitrile, formed from the base-catalyzed anionic polymerization of acrylonitrile.

Mechanism of Side Reaction:

Side_Reaction_Polymerization Acrylonitrile Acrylonitrile Anionic Initiator Anionic Initiator Acrylonitrile->Anionic Initiator  Base (e.g., OH⁻) Propagating Chain Propagating Chain Anionic Initiator->Propagating Chain + n Acrylonitrile Polyacrylonitrile Polyacrylonitrile Propagating Chain->Polyacrylonitrile  Termination

Caption: Polymerization of acrylonitrile as a major side reaction.

Preventative Measures:

  • Control Base Concentration: Use only a catalytic amount of base. A high concentration of base will significantly accelerate the polymerization of acrylonitrile.

  • Slow Addition of Acrylonitrile: Add the acrylonitrile dropwise to the reaction mixture containing 4-methoxyphenol and the base. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.

  • Use of Inhibitors: Commercial acrylonitrile often contains inhibitors like 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization.[3][4] While 4-methoxyphenol is also a reactant in this synthesis, ensuring the acrylonitrile has not been stored for extended periods without an inhibitor is good practice.

  • Maintain Moderate Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate polymerization. Adhering to the recommended temperature range is crucial.

FAQ 3: My final product is contaminated with an impurity that has a similar polarity. What could this be?

A common impurity is the product of C-alkylation, where the acrylonitrile reacts with the aromatic ring of the 4-methoxyphenoxide ion instead of the oxygen atom. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (oxygen and carbon).[5]

O-Alkylation vs. C-Alkylation:

Alkylation_Competition cluster_0 Desired Pathway cluster_1 Side Reaction O-Alkylation 4-(2-Cyanoethoxy)anisole C-Alkylation Ring-Alkylated Byproduct 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenoxide->O-Alkylation  Attack at Oxygen 4-Methoxyphenoxide->C-Alkylation  Attack at Carbon

Caption: Competition between O-alkylation and C-alkylation.

Minimizing C-Alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can favor O-alkylation.[1] In contrast, protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and increasing the likelihood of C-alkylation.

  • Counter-ion: The choice of the cation from the base can influence the ratio of O- to C-alkylation. However, for this specific reaction, solvent and temperature control are generally more impactful.

FAQ 4: How can I effectively purify the final product to remove unreacted starting materials and byproducts?

Purification Strategy:

  • Work-up: After the reaction is complete, cool the mixture and neutralize any excess base with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.

  • Removal of Unreacted 4-Methoxyphenol: Unreacted 4-methoxyphenol can be removed by washing the organic layer with a dilute aqueous solution of sodium hydroxide. The basic wash will deprotonate the acidic phenol, causing it to move into the aqueous layer as the sodium salt.

  • Chromatography: Column chromatography is often the most effective method for separating the desired product from closely related impurities like the C-alkylated byproduct. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.

  • Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. If the product is a liquid, vacuum distillation can be employed.[6]

III. Experimental Protocols

Step-by-Step Synthesis Protocol to Minimize Side Reactions
  • To a stirred solution of 4-methoxyphenol (1.0 eq) in acetonitrile, add a catalytic amount of powdered potassium hydroxide (0.1 eq).

  • Heat the mixture to 60 °C to ensure the formation of the potassium phenoxide.

  • Add acrylonitrile (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 60 °C.

  • Monitor the reaction by TLC. Once the 4-methoxyphenol is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Neutralize the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with 1M NaOH (to remove any unreacted phenol), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Acrylonitrile — Specification. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • 4-METHOXYPHENOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Production of 4-methoxyphenol. (1997). Google Patents. Retrieved from

  • Preparation of 4-methoxyphenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • The Role of 4-Methoxyphenol in Preventing Polymerization: A Manufacturer's Insight. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Cyanoethylation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyanoethylation of phenols. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction for their specific applications. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable strategies to enhance yield, purity, and reproducibility.

Introduction to Phenol Cyanoethylation

The cyanoethylation of phenols is a base-catalyzed Michael addition of a phenol to acrylonitrile, resulting in the formation of a 3-phenoxypropanenitrile. This reaction is a cornerstone of organic synthesis, providing a versatile route to introduce a three-carbon nitrile-containing chain onto a phenolic backbone. The resulting products are valuable intermediates for pharmaceuticals, agrochemicals, and materials science due to the reactivity of the nitrile group.

Despite its utility, the reaction can be sensitive to various parameters, leading to challenges such as low yields, side-product formation, and purification difficulties. This guide provides a structured approach to overcoming these obstacles.

The Core Reaction: Mechanism of Action

Understanding the reaction mechanism is critical for effective troubleshooting. The cyanoethylation of a phenol proceeds via a nucleophilic conjugate addition. A basic catalyst deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting enolate is then protonated by the phenol starting material, regenerating the phenoxide catalyst in a catalytic cycle.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack (Michael Addition) cluster_2 Step 3: Protonation & Catalyst Regeneration Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Phenol_ref Phenol (Ar-OH) Base Base (B:) Base->Phenoxide Conj_Acid Conjugate Acid (BH⁺) Phenoxide_ref Phenoxide Ion (Ar-O⁻) Acrylonitrile Acrylonitrile (CH₂=CH-CN) Intermediate Carbanion Intermediate Acrylonitrile->Intermediate Intermediate_ref Carbanion Intermediate Phenoxide_ref->Intermediate Attacks β-carbon Product 3-Phenoxypropanenitrile Intermediate_ref->Product Proton Transfer Phenol_ref->Product Phenoxide_regen Phenoxide Ion (Ar-O⁻) Product->Phenoxide_regen Regenerates Catalyst

Caption: Base-catalyzed mechanism of phenol cyanoethylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the cyanoethylation of phenols in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Low or no conversion is a common problem that can usually be traced back to one of four areas: catalyst, reagents, temperature, or stoichiometry.[1][2][3]

  • Catalyst Inactivity: The reaction is base-catalyzed, so the strength and concentration of the base are paramount.[4][5]

    • Cause: The chosen base may be too weak to efficiently deprotonate the specific phenol, which can vary in acidity. Solid bases like sodium or potassium hydroxide can have a passivated surface layer.

    • Solution: Switch to a stronger base like sodium methoxide or a soluble organic base such as tetramethylammonium hydroxide. If using solid hydroxides, ensure they are fresh and finely powdered to maximize surface area. For sensitive substrates, cross-linked polyquaternary ammonium hydroxide resins can be effective and are easily filtered off.[6]

  • Reagent Purity: The presence of contaminants, especially water, can halt the reaction.

    • Cause: Phenols are often hygroscopic. Water will compete with the phenol for the base, quenching the catalyst. Acrylonitrile can polymerize on storage, reducing its effective concentration.

    • Solution: Dry the phenol starting material before use, for example, by azeotropic distillation with toluene or by drying in a vacuum oven. Use freshly opened or distilled acrylonitrile.

  • Reaction Temperature: The reaction is often exothermic, but may require initial heating to overcome the activation energy.[5]

    • Cause: The temperature may be too low, resulting in a very slow reaction rate.

    • Solution: Monitor the reaction by TLC or GC. If no conversion is observed at room temperature after 1-2 hours, gently warm the reaction mixture to 40-50°C. Be cautious, as excessive heat can promote the polymerization of acrylonitrile.

  • Incorrect Stoichiometry:

    • Cause: Using a 1:1 molar ratio of phenol to acrylonitrile can lead to incomplete conversion of the limiting reagent.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of acrylonitrile to ensure the complete consumption of the more valuable phenol starting material.

Question 2: My reaction is messy and I'm seeing multiple spots on my TLC plate. How can I improve selectivity?

The formation of byproducts is typically due to polycyanoethylation or the polymerization of acrylonitrile.[7]

  • Polycyanoethylation: This occurs when the product itself reacts with another molecule of acrylonitrile. While less common with phenols compared to amines, it can happen if the reaction conditions are too harsh.

    • Cause: High temperatures and a large excess of acrylonitrile can favor a second addition.

    • Solution: Maintain a lower reaction temperature (25-50°C). Use a smaller excess of acrylonitrile or, alternatively, use an excess of the phenol to ensure the acrylonitrile is consumed in the primary reaction.

  • Acrylonitrile Polymerization: Acrylonitrile can readily polymerize, especially in the presence of bases and high temperatures, resulting in a thick, viscous reaction mixture or a solid precipitate.[5]

    • Cause: The anionic polymerization of acrylonitrile is a rapid, often exothermic process.

    • Solution: Maintain strict temperature control. Do not exceed 60°C unless necessary for a particularly unreactive phenol. Consider adding a radical inhibitor like hydroquinone to the acrylonitrile if it is not already stabilized.

G Start Low Yield or Selectivity Issue Check_Conversion Is there any product formation? Start->Check_Conversion Check_Byproducts Are there multiple byproducts? Check_Conversion->Check_Byproducts Yes, but low No_Product No Product Check_Conversion->No_Product No Yes_Byproducts Multiple Byproducts Check_Byproducts->Yes_Byproducts Check_Catalyst Is the catalyst active and strong enough? No_Product->Check_Catalyst Check_Reagents Are reagents pure and dry? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Solution: Use stronger or fresh base (e.g., NaOMe, Triton B) Check_Catalyst->Solution_Catalyst No Check_Temp Is the temperature too low? Check_Reagents->Check_Temp Yes Solution_Reagents Solution: Dry phenol, use fresh acrylonitrile Check_Reagents->Solution_Reagents No Solution_Temp Solution: Gently warm to 40-50°C, monitor Check_Temp->Solution_Temp Yes Check_Polymer Is the mixture viscous or solid (polymer)? Yes_Byproducts->Check_Polymer Check_TLC Are there multiple distinct product spots on TLC? Check_Polymer->Check_TLC No Solution_Polymer Solution: Lower temperature, add inhibitor Check_Polymer->Solution_Polymer Yes Solution_Stoich Solution: Adjust stoichiometry (excess phenol) Check_TLC->Solution_Stoich Yes

Caption: Troubleshooting workflow for low yield and selectivity.

Question 3: My product is difficult to purify from the reaction mixture. What are the best practices for work-up and purification?

Effective purification depends on successfully separating the desired product from unreacted starting materials, the catalyst, and any polymeric byproducts.

  • Catalyst Removal:

    • Homogeneous Catalysts (e.g., NaOH, NaOMe): Neutralize the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl) to a pH of ~7 before extraction. This converts the phenoxide back to the phenol and neutralizes the base.

    • Heterogeneous Catalysts (e.g., Basic Resin): Simply filter the reaction mixture to remove the catalyst before proceeding with the work-up.[6]

  • Removal of Polyacrylonitrile:

    • If significant polymerization has occurred, the polymer will often be insoluble in common organic solvents. Dilute the reaction mixture with a solvent like dichloromethane or ethyl acetate and filter to remove the solid polymer.

  • Separation Techniques:

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting phenol, vacuum distillation is an excellent method for purification on a larger scale.

    • Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can provide highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the cyanoethylation of phenols?

There is no single "best" catalyst, as the optimal choice depends on the phenol's reactivity, the desired reaction scale, and work-up considerations. The most common catalysts are strong bases.[4][5]

Catalyst TypeExamplesAdvantagesDisadvantages
Alkali Metal Hydroxides NaOH, KOHInexpensive, readily available.Lower solubility in organic solvents, can contain water.
Alkali Metal Alkoxides Sodium methoxide (NaOMe), Potassium tert-butoxide (t-BuOK)Highly reactive, soluble in some organic solvents.Moisture-sensitive, can lead to transesterification with ester groups.
Quaternary Ammonium Hydroxides Tetramethylammonium hydroxide, Triton BHighly effective, soluble in many organic systems.[6]More expensive, can be difficult to remove completely.
Heterogeneous Basic Resins Amberlyst A-21Easily removed by filtration, simplifies work-up, recyclable.[8]May have lower activity/slower reaction rates than homogeneous catalysts.

Q2: How does the choice of solvent affect the reaction?

The cyanoethylation of phenols is often run neat (without solvent) or in a non-protic solvent.[8]

  • Neat Conditions: Running the reaction without a solvent is often preferred for efficiency and green chemistry principles, especially if the phenol is a liquid at the reaction temperature.

  • Aprotic Solvents (e.g., Dioxane, THF, Acetonitrile): These can be useful if the phenol is a solid, helping to dissolve the reactants and control the reaction temperature. Acetonitrile can be a good choice due to its polarity and ability to dissolve the reactants.[9]

  • Protic Solvents (e.g., Alcohols): These should generally be avoided. Alcohols can compete with the phenol in the cyanoethylation reaction, leading to the formation of alkoxypropanenitrile byproducts.[10][11]

Q3: How do I monitor the reaction's progress effectively?

Monitoring the disappearance of the starting material is key to determining when the reaction is complete and avoiding the formation of byproducts from unnecessarily long reaction times.[12]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against the starting phenol. The product, being less polar than the phenol, will have a higher Rf value.

  • Gas Chromatography (GC): GC provides a more quantitative assessment of the reaction progress. An aliquot of the reaction mixture can be quenched, diluted, and injected to determine the relative ratio of starting material to product.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also an excellent quantitative tool, particularly for less volatile or thermally sensitive phenols and products.

Q4: What are the critical safety precautions when working with acrylonitrile?

Acrylonitrile is a hazardous material and requires strict safety protocols. It is flammable, highly toxic by inhalation, ingestion, and skin absorption, and is classified as a possible human carcinogen.[15][16][17]

  • Engineering Controls: Always handle acrylonitrile in a certified chemical fume hood to prevent inhalation of vapors.[16][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and double-gloving with nitrile gloves.[18] Leather shoes should not be worn as they can absorb and retain acrylonitrile.[18]

  • Handling: Acrylonitrile is a flammable liquid with a low flash point (-1°C).[15] Ensure there are no ignition sources in the vicinity.[16][19] Store it in a cool, well-ventilated area away from bases, acids, and oxidizers.[15][18]

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water.[18] If inhaled, move to fresh air immediately. Seek immediate medical attention in all cases of exposure.[15][19] An emergency shower and eyewash station must be readily accessible.[16]

Standard Operating Protocols

Protocol 1: General Procedure for the Cyanoethylation of Phenol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a nitrogen inlet), add phenol (10.0 g, 106 mmol).

  • Solvent (Optional): If the phenol is a solid, add 20 mL of anhydrous dioxane or acetonitrile.

  • Catalyst Addition: Add the basic catalyst. For example, add sodium hydroxide (0.20 g, 5.0 mmol, ~5 mol%).

  • Reagent Addition: While stirring, add acrylonitrile (8.4 g, 158 mmol, 1.5 equivalents) dropwise over 15 minutes. An exotherm may be observed. Use an ice bath to maintain the temperature below 40°C if necessary.

  • Reaction: Stir the mixture at room temperature or warm to 40-50°C. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent) every hour.

  • Quenching: Once the starting phenol is consumed (typically 2-6 hours), cool the mixture to room temperature and neutralize by adding glacial acetic acid dropwise until the pH is ~7.

  • Work-up: Proceed to Protocol 2 for work-up and purification.

Protocol 2: Work-up and Purification

  • Extraction: Transfer the neutralized reaction mixture to a separatory funnel. Dilute with 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel.

References

  • OSHA. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0092 - ACRYLONITRILE. INCHEM. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ACRYLONITRILE. Retrieved from [Link]

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • McTeer, M. L. (1951). U.S. Patent No. 2,579,580. Google Patents.
  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Zhang, W., et al. (2019). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide.
  • Omae, I. (1988). U.S. Patent No. 4,774,331. Google Patents.
  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(3), 222-30.
  • Cornella, J., et al. (2022). Catalytic synthesis of phenols with nitrous oxide. Nature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]

  • Yadav, G. D., & Kulkarni, H. R. (2001). Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst.
  • Park, J. Y., & Lee, C. H. (1995). Generation of cyanide ion by the reaction of phenol with nitrous acid in wastewater.
  • Bruson, H. A. (1949).
  • Guedes, R. C., et al. (2003). Solvent Effects on the Energetics of the Phenol O-H Bond: Differential Solvation of Phenol and Phenoxy Radical in Benzene and Acetonitrile. The Journal of Physical Chemistry A, 107(44), 9475-9482.
  • Urbano, J., et al. (2012). Site-selective Oxidative Dearomatization of Phenols and Naphthols into ortho-Quinols or Epoxy ortho. Organic Letters, 14(17), 4378-4381.
  • Chen, Y. C., et al. (2014). Development and Application of a Method for the Analysis of Phenols by GC-ESI/MS. Analytical Chemistry, 86(15), 7869-7876.
  • Salih, N., et al. (2013). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Journal of Applied Polymer Science, 128(5), 3012-3019.
  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Di-Cresce, J. L., & Leman, C. M. (1985). U.S. Patent No. 4,504,364. Google Patents.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • European Patent Office. (1991). Process for purifying phenol. EP 0459572 A2.
  • Technology Networks. (2019). Detecting and Removing Hazardous Phenols in One Step. Retrieved from [Link]

  • Gonzalez-Barrio, R., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5489.
  • Neste Oil Oyj. (n.d.).
  • Hercules Powder Co. (1956). U.S. Patent No. 2,744,144. Google Patents.
  • Wang, M. L., & Su, J. N. (2000). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chinese Chemical Society, 47(5), 1133-1139.
  • Zhang, X., et al. (2014). Effect of solvent on the chain conformation and cure behavior of phenolic resin. Journal of Applied Polymer Science, 131(18).
  • Gütz, C., et al. (2019). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem, 6(23), 5848-5855.
  • Wang, C., et al. (2015). Effect of solvent on the reduction of phenol.

Sources

workup procedure for isolating pure 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Topic: Isolation & Purification of 3-(4-Methoxyphenoxy)propanenitrile Ticket ID: #CN-63815-WKUP Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary

You are attempting to isolate 3-(4-methoxyphenoxy)propanenitrile (CAS: 63815-39-4), a Michael addition product of 4-methoxyphenol and acrylonitrile.[1] While the synthesis is generally high-yielding (>85%), the workup is frequently compromised by two factors:

  • Oxidative instability of the starting material (4-methoxyphenol), leading to persistent red/brown quinone coloration.

  • Retro-Michael addition , where the product reverts to starting materials if the workup pH or temperature is mishandled.

This guide replaces standard textbook procedures with a robust, industrial-grade isolation protocol designed to ensure a white crystalline solid (MP: 63–64.5 °C).

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Purity Isolation

Prerequisites:

  • Reaction Status: TLC indicates <5% remaining phenol.

  • Catalyst Used: Basic catalyst (e.g., Triton B, NaOMe, or basic resin).

  • Safety: Acrylonitrile is highly toxic and volatile. All evaporation steps must occur in a fume hood with a scrubber.

Step-by-Step Workup Procedure
StepActionTechnical Rationale (The "Why")
1. Quench Cool reaction mixture to 0–5 °C. Add dilute acid (0.5 M HCl) until pH reaches ~6–7.Crucial: Neutralizing the base stops the reaction. If the mixture remains basic during heating (evaporation), the product undergoes retro-Michael decomposition, lowering yield.
2. Volatile Removal Concentrate under reduced pressure (Rotavap) at <40 °C to remove excess acrylonitrile and solvent.Acrylonitrile is a carcinogen. Removing it before extraction prevents it from partitioning into the aqueous phase, simplifying waste disposal.
3. Partition Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate. Add cold water.DCM is preferred for its high solubility of the nitrile, but EtOAc is greener.
4. The "Phenol Purge" Wash organic layer with 5% NaOH (aq) (2x). Monitor: Aqueous layer may turn dark (phenolate oxidation).Critical Step: 4-Methoxyphenol is acidic (pKa ~10). The base wash converts unreacted starting material into water-soluble sodium phenolate, removing it from the organic layer.
5. Neutralization Wash organic layer with water (1x) followed by Brine (1x).Removes trapped base and breaks emulsions.
6. Drying Dry over anhydrous

.[1] Filter and concentrate.
Residual water inhibits crystallization.
7. Crystallization Dissolve crude oil in minimum hot Ethanol (EtOH) (approx. 60 °C). Cool slowly to RT, then 4 °C.The product is a solid (MP ~64 °C). Slow cooling promotes crystal growth over oiling out.

Module 2: Visualization of Logic

Figure 1: Isolation Workflow & Impurity Fate Map

This diagram tracks where your impurities go during the workup.

WorkupLogic Start Crude Reaction Mixture (Product + Phenol + Acrylonitrile + Base) Quench Step 1: Acid Quench (pH 6-7) & Evaporation Start->Quench Volatiles Removed: Acrylonitrile (Toxic Waste) Quench->Volatiles Partition Step 3: Dissolve in DCM Add Water Quench->Partition WashNaOH Step 4: 5% NaOH Wash Partition->WashNaOH AqWaste1 Aqueous Waste: Sodium 4-Methoxyphenolate (Red/Brown Color) WashNaOH->AqWaste1 Removes Phenol WashBrine Step 5: Brine Wash WashNaOH->WashBrine Organic Layer Conc Concentrate to Dryness WashBrine->Conc CrudeSolid Crude Solid/Oil Conc->CrudeSolid Recryst Recrystallization (Ethanol) CrudeSolid->Recryst FinalProd Pure 3-(4-Methoxyphenoxy)propanenitrile (White Crystals, MP 63-64°C) Recryst->FinalProd

Caption: Flowchart illustrating the partition of impurities. Note that the NaOH wash is the primary control point for color and purity.

Module 3: Troubleshooting Center (FAQs)

Q1: My product is a dark red/brown oil and won't crystallize. What happened?

  • Root Cause: This is "Phenol Bleed." 4-methoxyphenol oxidizes rapidly to form quinones, which are intensely colored. Even trace amounts prevent crystallization.

  • The Fix:

    • Redissolve the oil in DCM.

    • Wash with 10% Sodium Metabisulfite (reducing agent) to quench the color.

    • Repeat the 5% NaOH wash (Step 4) rigorously to ensure all phenol is removed.

    • Re-concentrate and seed the oil with a crystal if available.

Q2: I have low yield, and NMR shows starting material after I confirmed the reaction was done by TLC.

  • Root Cause: Retro-Michael Addition. You likely heated the mixture while it was still basic.

  • Mechanism: Base + Heat

    
     Elimination of acrylonitrile.
    
  • The Fix: Ensure the pH is adjusted to 6–7 before any rotary evaporation or heating steps. Do not store the crude mixture in basic conditions.

Q3: The product oils out during recrystallization.

  • Root Cause: The solution is too concentrated or cooled too quickly (supersaturation).

  • The Fix:

    • Reheat to dissolve the oil.

    • Add a small amount of additional Ethanol (solvent).

    • Add a "seed" crystal at ~40 °C.

    • Turn off the stirrer and let it cool undisturbed. Agitation often promotes oiling over crystallization.

Q4: Can I use distillation instead of crystallization?

  • Analysis: The predicted boiling point is high (~335 °C).

  • Verdict: Not recommended. Distillation at these temperatures risks decomposition (ether cleavage). Crystallization is far superior for this specific melting point (63–65 °C).

Module 4: Safety & Stability Data

ParameterSpecificationHandling Note
CAS 63815-39-4Verify identity via NMR/IR.
Melting Point 63–64.5 °CSharp range indicates high purity.
Stability Acid Stable, Base SensitiveAvoid strong bases in downstream processing.
Toxicity Nitrile/EtherTreat as toxic. Avoid skin contact (nitriles can penetrate skin).

References

  • ChemicalBook. (2023). 3-(4-Methoxyphenoxy)propanenitrile - Properties and Synthesis. Retrieved from

  • Gershbein, L. L., & Hurd, C. D. (1947). Cyanoethylation of Phenols. Journal of the American Chemical Society.
  • PubChem. (2025).[2] Compound Summary: 3-(4-Methoxyphenoxy)propanenitrile (CID 114247). National Library of Medicine. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 3-methoxy-4-hydroxyphenylacetonitrile (Related ether/nitrile workup techniques). US Patent 3983151A. Retrieved from

Sources

Technical Support Guide: TLC Monitoring for the Synthesis of 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to monitoring the synthesis of 3-(4-methoxyphenoxy)propanenitrile using Thin-Layer Chromatography (TLC). It is designed for researchers and drug development professionals to ensure accurate reaction tracking, troubleshoot common issues, and interpret results with confidence.

Section 1: The Chemistry at a Glance

The synthesis of 3-(4-methoxyphenoxy)propanenitrile is typically achieved through a base-catalyzed reaction between 4-methoxyphenol and acrylonitrile.[1][2] This reaction, a form of cyanoethylation, involves the nucleophilic attack of the phenoxide ion on the acrylonitrile molecule.

Reaction Scheme:

Caption: Synthesis of 3-(4-Methoxyphenoxy)propanenitrile

Understanding the polarity difference between the reactant and the product is fundamental to developing a successful TLC monitoring method.

CompoundStructureKey Functional GroupsExpected PolarityExpected Rf Value
4-Methoxyphenol (Starting Material)C₇H₈O₂Phenolic -OH, EtherHighLow
3-(4-Methoxyphenoxy) propanenitrile (Product)C₁₀H₁₁NO₂[2][3]Ether, NitrileModerate[3]High

Causality: The conversion of the highly polar hydroxyl (-OH) group in 4-methoxyphenol to a less polar ether linkage in the product is the primary reason for the significant difference in their chromatographic behavior. On a normal-phase silica TLC plate, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).[4]

Section 2: Standard Protocol for TLC Monitoring

This protocol is designed to be a self-validating system for reliably monitoring your reaction's progress.

Materials:

  • Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)[5]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting[5]

  • Mobile Phase (Eluent): 3:1 Hexanes:Ethyl Acetate (v/v) is a good starting point.[5][6]

  • Visualization tools: UV lamp (254 nm), and a potassium permanganate (KMnO₄) staining solution.

  • Sample Vials: For preparing diluted samples of your starting material and reaction mixture.

Step-by-Step Methodology:

  • Chamber Preparation: Pour the prepared 3:1 Hexanes:Ethyl Acetate mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[7] Mark three evenly spaced points on this line for spotting. Label them 'S' (Starting Material), 'R' (Reaction), and 'C' (Co-spot).

  • Sample Preparation:

    • 'S' Lane: Dissolve a small amount of your 4-methoxyphenol starting material in a volatile solvent like ethyl acetate or dichloromethane.[7]

    • 'R' Lane: Withdraw a small aliquot (a drop) from your reaction mixture and dilute it in a separate vial with the same volatile solvent.

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material to the 'S' mark. The spot should be as small as possible (1-2 mm diameter).[7]

    • Using a fresh capillary tube, apply a small spot of the diluted reaction mixture to the 'R' mark.

    • For the 'C' (Co-spot) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the same spot, allowing the solvent to dry in between applications.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the level of the solvent pool.[6] Close the lid and allow the solvent to travel up the plate undisturbed.

  • Completion and Marking: Once the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[7] Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[6][8]

  • Visualization:

    • UV Light: First, view the dried plate under a short-wave UV lamp (254 nm).[9] Both the starting material and product are aromatic and should appear as dark spots against the fluorescent green background.[9] Circle the observed spots with a pencil.

    • Staining (Optional but Recommended): Dip the plate in a potassium permanganate (KMnO₄) stain and gently heat with a heat gun. The phenol starting material will react quickly, showing a yellow/brown spot on a purple background. The product, being less reactive, will appear later or not at all. This provides orthogonal confirmation.

Section 3: Interpreting Your TLC Plate

The primary goal is to observe the disappearance of the starting material spot and the appearance of a new product spot with a higher Rf value.

TLC_Interpretation cluster_0 T=0 (Start of Reaction) cluster_1 T=Midpoint cluster_2 T=Complete T0 Lane S Lane R Lane C Spot Spot Spot T0:s->T0:n SM T0:s->T0:n SM T0:s->T0:n SM T_mid Lane S Lane R Lane C SM SM Product SM Product T_mid:s->T_mid:n T_mid:s->T_mid:n T_mid:s->T_mid:n T_mid:s->T_mid:n T_mid:s->T_mid:n T_final Lane S Lane R Lane C SM Product SM Product T_final:s->T_final:n T_final:s->T_final:n T_final:s->T_final:n T_final:s->T_final:n

Caption: Idealized TLC plates at different reaction stages.

Calculating the Retention Factor (Rf):

The Rf value is a ratio that quantifies the movement of a compound.[8][10] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[11][12][13]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal mobile phase should give the product an Rf value between 0.3 and 0.5 for optimal separation and preparation for potential column chromatography.

Section 4: Troubleshooting Guide

Q: My spots are streaking vertically. What's causing this and how do I fix it?

A: Streaking is a common issue with several potential causes.

  • Cause 1: Sample Overloading. Applying too much sample to the baseline is the most frequent cause.[14][15][16] The stationary phase becomes saturated, and the compound cannot properly equilibrate with the mobile phase.

    • Solution: Dilute your sample further before spotting.[17] Apply the sample in several smaller applications, allowing the solvent to dry completely between each one.[15]

  • Cause 2: Highly Polar Compound. The starting material, 4-methoxyphenol, has an acidic proton on the hydroxyl group that can interact strongly with the acidic silica gel, causing tailing.[14]

    • Solution: Add a small amount (e.g., 0.5-1%) of acetic acid or formic acid to your mobile phase.[18][19] This protonates the silica surface and the sample, reducing the strong interactions that lead to streaking.

  • Cause 3: Inappropriate Spotting Solvent. If you dissolve your sample in a very polar solvent (like methanol) and spot it on the plate, the solvent itself can interfere with the initial chromatography, causing a distorted spot.

    • Solution: Use a less polar, volatile solvent for sample preparation, such as dichloromethane or ethyl acetate.

Q: My starting material and product spots are too close together (low resolution). How can I improve separation?

A: Poor resolution means your mobile phase is not optimal for this specific separation.

  • Cause: The polarity of the eluent is too high. A highly polar mobile phase will move all components, even polar ones, up the plate quickly, resulting in high Rf values and poor separation.

    • Solution: Decrease the polarity of your mobile phase.[20] Instead of 3:1 Hexanes:Ethyl Acetate, try a ratio of 4:1 or 5:1. This will increase the interaction of the polar starting material with the silica gel, slowing its movement and increasing the distance between it and the less polar product.[21]

Q: I can't see any spots on my plate after visualization. What went wrong?

A: This indicates that either no compound is present or the concentration is too low to be detected.

  • Cause 1: Sample is too dilute. The concentration of your compounds may be below the detection limit of UV light or the stain.

    • Solution: Prepare a more concentrated sample for spotting. Alternatively, spot the same lane multiple times, ensuring the spot is dry before re-applying, to build up the concentration on the plate.[15]

  • Cause 2: Reaction Failure. It is possible the reaction has not proceeded, or an experimental error occurred.

    • Solution: Re-check your reaction setup, reagents, and conditions. Always run a starting material reference ('S' lane) to ensure your visualization technique is working and that the starting material is detectable.

Q: I see an unexpected spot on my TLC plate. What could it be?

A: An unexpected spot could be a byproduct, an impurity in the starting materials, or a result of decomposition.

  • Cause: Acrylonitrile can polymerize under basic conditions, or other side reactions may occur.

    • Solution: Use the co-spot ('C') lane to help identify the unknown. If the new spot is present in the reaction lane but not the starting material lane, it is a product of the reaction. Note its Rf value. If the reaction is clean (only starting material and one product spot), the unexpected spot may be an impurity. Consider purifying your starting materials if necessary.

Section 5: Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent system for my TLC? A: The goal is to find a solvent system where the compound of interest has an Rf of ~0.3-0.5. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.[6] A common starting point for many organic reactions is a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio based on the results to achieve better separation.

Q: What is the purpose of a 'co-spot'? A: The co-spot lane, where both the starting material and reaction mixture are spotted together, is a critical internal control. It helps to definitively confirm if a spot in the reaction lane has the same Rf as the starting material. If the two compounds are identical, the co-spot will appear as a single, defined spot. If they are different, you will see two separated spots. This is especially useful if the Rf values are very close.[22]

Q: Can I use TLC to quantify the reaction progress? A: Standard TLC is a qualitative or semi-quantitative technique.[5] You can estimate the relative amounts of starting material and product by comparing the size and intensity of the spots over time. For accurate quantitative analysis, you would need to use techniques like High-Performance Thin-Layer Chromatography (HPTLC) with a densitometer, or other methods such as HPLC or GC.

Q: What are the best visualization methods for this specific compound? A: For 3-(4-methoxyphenoxy)propanenitrile and its precursor, a two-step visualization is ideal.

  • UV Light (254 nm): This is a non-destructive first step.[9] Both molecules contain an aromatic ring, which is UV-active.[9]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive chemical stain that is highly reactive towards the phenolic -OH group of the starting material but much less reactive with the ether and nitrile groups of the product. This selectivity provides excellent confirmation of the disappearance of the starting material.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]

  • Davies, R. D., & Pretorius, V. (1978). An Apparatus for Improving Resolution in Linear Thin-Layer Chromatography. Separation Science and Technology, 13(9), 823-830.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Issues. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, January 22). How Can I Improve TLC Separation?. Retrieved from [Link]

Sources

strategies to minimize waste in 3-(4-Methoxyphenoxy)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Waste Minimization in 3-(4-Methoxyphenoxy)propanenitrile Synthesis

Executive Summary

The synthesis of 3-(4-methoxyphenoxy)propanenitrile (CAS: 63815-39-4) via the cyanoethylation of 4-methoxyphenol (PMP) is a classic Michael addition. However, traditional protocols utilizing homogeneous bases (e.g., Triton B, NaOH) and volatile organic solvents (DCM, Benzene) generate excessive aqueous waste and non-recyclable salts.

This guide outlines a Process Intensification Strategy focused on three pillars:

  • Heterogeneous Catalysis: Eliminating neutralization salts.

  • Solvent Engineering: Moving to neat (solvent-free) or high-boiling green solvents.

  • Polymerization Control: Mitigating acrylonitrile waste.

Part 1: The Catalytic Shift (Upstream Optimization)

The primary source of waste in this synthesis is the E-factor associated with the work-up of homogeneous bases. Traditional methods require acid neutralization, generating a stoichiometric amount of salt waste that must be washed out with water and extracted with organic solvents.

Recommendation: Switch to a Solid Base Catalyst (e.g., Hydrotalcites, KF/Alumina, or MgO).

Comparative Analysis: Catalyst Impact on Waste
FeatureTraditional (Triton B / NaOH) Optimized (Mg-Al Hydrotalcite) Impact
Work-up Acid quench + Extraction + WashFiltration only90% Solvent Reduction
Aqueous Waste High (Salt brine)NoneZero Liquid Discharge
Catalyst Fate Destroyed/Washed awayRecovered & ReusedHigher Atom Economy
Selectivity Moderate (Hydrolysis risk)HighHigher Yield
Optimized Protocol: Solid-Base Catalyzed Cyanoethylation

This protocol minimizes solvent use and eliminates aqueous work-up.

Reagents:

  • 4-Methoxyphenol (PMP): 1.0 eq[1]

  • Acrylonitrile: 1.2 - 1.5 eq (Excess serves as solvent/reactant)

  • Catalyst: Calcined Mg-Al Hydrotalcite (5 wt% relative to PMP)

  • Inhibitor: Hydroquinone (0.1 wt% relative to Acrylonitrile)

Step-by-Step Methodology:

  • Activation: Calcine the hydrotalcite catalyst at 450°C for 4 hours prior to use to activate basic sites (remove adsorbed water/CO2).

  • Mixing: In a pressure tube or reflux setup, charge PMP and the solid catalyst.

  • Addition: Add Acrylonitrile containing the inhibitor dropwise.

    • Note: Do not add all at once; the reaction is exothermic.

  • Reaction: Heat to 80°C with vigorous stirring for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 2:8). Disappearance of PMP indicates completion.

  • Work-up (The Green Step):

    • Cool the mixture to room temperature.

    • Add a minimal amount of Ethanol or 2-MeTHF only if the product solidifies.

    • Filter the mixture to recover the solid catalyst (wash with small portion of cold ethanol).

  • Purification: Concentrate the filtrate under reduced pressure to recover unreacted acrylonitrile (recycle). The residue is often sufficiently pure (>95%) or can be recrystallized from Ethanol/Water.

Part 2: Process Visualization
Workflow Diagram: Traditional vs. Green Route

The following diagram illustrates the drastic reduction in unit operations and waste streams when switching to the optimized protocol.

GreenSynthesis cluster_Traditional Traditional Route (High Waste) cluster_Green Optimized Green Route Start Start: 4-Methoxyphenol + Acrylonitrile Trad_Cat Add Triton B / NaOH Start->Trad_Cat Green_Cat Add Solid Catalyst (Hydrotalcite/MgO) Start->Green_Cat Trad_React Reaction (Reflux) Trad_Cat->Trad_React Trad_Quench Acid Quench (HCl/H2SO4) Trad_React->Trad_Quench Trad_Extract DCM Extraction Trad_Quench->Trad_Extract Trad_Waste WASTE: Brine + DCM Trad_Extract->Trad_Waste Trad_Prod Crude Product Trad_Extract->Trad_Prod Green_React Reaction (Solvent-Free) Green_Cat->Green_React Green_Filter Filtration Green_React->Green_Filter Green_Recycle Recovered Catalyst Green_Filter->Green_Recycle Reuse Green_Evap Evaporate Excess Acrylonitrile Green_Filter->Green_Evap Green_Prod Pure Product Green_Evap->Green_Prod

Caption: Comparison of unit operations. The Green Route eliminates the quenching and extraction phases, the primary sources of hazardous waste.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid yellow plastic. What happened? A: You experienced anionic polymerization of the acrylonitrile.[2]

  • Cause: Overheating or lack of radical inhibition. Highly basic conditions can trigger this side reaction.

  • Solution:

    • Ensure Hydroquinone (or MEHQ) is present in the acrylonitrile.

    • Control the temperature strictly (<85°C).

    • Add acrylonitrile slowly to the phenol/catalyst mixture. Do not mix all reagents cold and then heat rapidly.

Q2: The conversion is stalling at 60%. Adding more catalyst doesn't help. A: This is likely due to catalyst poisoning by water or CO2.

  • Cause: Solid bases like MgO or Hydrotalcites are hygroscopic and react with atmospheric CO2 to form carbonates, losing activity.

  • Solution: You must calcine (heat) the catalyst before use (e.g., 450°C for Hydrotalcites, 600°C for MgO) and store it under Argon/Nitrogen.

  • Alternative: Use Microwave irradiation. It often pushes equilibrium forward in solvent-free conditions.

Q3: I cannot use a solid catalyst. How can I minimize waste with liquid bases? A: If you must use a homogeneous base:

  • Use Catalytic Amounts: Do not use stoichiometric NaOH. Use 5-10 mol% Triton B.

  • Neutralize with Resin: Instead of pouring in HCl (creating brine), neutralize the reaction with an Acidic Ion Exchange Resin (e.g., Amberlyst 15). You can then filter off the resin, avoiding the aqueous extraction step entirely.

Part 4: Mechanism & Waste Points

Understanding the mechanism helps identify where waste is generated.

Mechanism PMP 4-Methoxyphenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) PMP->Phenoxide Deprotonation Base Base Catalyst Base->Phenoxide Transition Transition State Phenoxide->Transition + Acrylonitrile ACN Acrylonitrile Side_Polymer Poly-Acrylonitrile (Solid Waste) ACN->Side_Polymer Excess Heat/Base (Polymerization) Product 3-(4-Methoxyphenoxy) propanenitrile Transition->Product Protonation Side_Hydrolysis Amide/Acid (By-product) Product->Side_Hydrolysis Water present (Hydrolysis)

Caption: Mechanistic pathway. Red and Yellow nodes indicate waste generation points controllable by temperature and moisture exclusion.

References
  • Solid Base Catalysis for Cyanoethylation

    • Title: Cyanoethylation of alcohols and phenols over basic zeolites and hydrotalcites.
    • Source:Green Chemistry, 2002.
    • Context: Establishes the efficacy of Mg-Al hydrotalcites for Michael additions, eliminating neutraliz
    • URL:[Link]

  • Polymerization Inhibition

    • Title: Preventing polymerization of acrylonitrile during synthesis.[2][3]

    • Source: BenchChem Technical Safety D
    • Context: Protocols for using Hydroquinone and MEHQ to prevent exothermic runaway.
  • Microwave Assisted Synthesis

    • Title: Michael addition of anilines or phenols without solvent under microwave irradiation.[4]

    • Source:Tetrahedron Letters / ResearchG
    • Context: Demonstrates solvent-free acceleration of the reaction, reducing thermal degrad
    • URL:[Link]

  • General Synthesis Data

    • Title: 3-(4-Methoxyphenoxy)propanenitrile Compound Summary.
    • Source: PubChem.[5]

    • Context: Physical properties and standard identifiers for the target molecule.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-(4-Methoxyphenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(4-methoxyphenoxy)propanenitrile, a versatile intermediate in pharmaceutical synthesis.[1] Furthermore, it offers a comparative overview of alternative and complementary spectroscopic techniques, supported by predictive data and established principles, to ensure a comprehensive characterization of this molecule.

Introduction to 3-(4-Methoxyphenoxy)propanenitrile

3-(4-Methoxyphenoxy)propanenitrile, with the molecular formula C₁₀H₁₁NO₂, is an organic compound featuring a 4-methoxyphenoxy group linked to a propanenitrile chain.[1][2][3] Its structural attributes, including an aromatic ring, an ether linkage, and a nitrile group, make it a valuable building block in the synthesis of more complex molecules. Accurate characterization of this compound is paramount to guarantee the identity, purity, and quality of downstream products.

In-depth Analysis of the ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.[4] While an experimental spectrum for 3-(4-methoxyphenoxy)propanenitrile is not publicly available in common databases, a highly reliable predicted spectrum can be generated and interpreted based on established chemical shift principles and data from structurally similar compounds.

The structure of 3-(4-methoxyphenoxy)propanenitrile is as follows:

Based on this structure, we can predict the following signals in the ¹H NMR spectrum:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a ~ 3.78Singlet (s)3H-OCH₃The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a singlet. The electron-withdrawing oxygen atom shifts this signal downfield.
b ~ 2.80Triplet (t)2H-CH₂-C≡NThese two protons are adjacent to the -O-CH₂- group (2 protons). According to the n+1 rule, the signal will be split into a triplet (2+1=3). The electron-withdrawing nitrile group causes a downfield shift.
c ~ 4.15Triplet (t)2H-O-CH₂-These two protons are adjacent to the -CH₂-C≡N group (2 protons), resulting in a triplet. The highly electronegative oxygen atom causes a significant downfield shift.
d ~ 6.90Doublet (d)2HAr-H (ortho to -OCH₃)These two aromatic protons are equivalent due to the symmetry of the para-substituted ring. They are coupled to the adjacent aromatic protons (ortho to the ether linkage), resulting in a doublet.
e ~ 6.85Doublet (d)2HAr-H (ortho to -O-CH₂)These two aromatic protons are also equivalent and are coupled to the adjacent aromatic protons (ortho to the methoxy group), resulting in a doublet.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of structural information, a multi-technique approach is often necessary for unambiguous characterization. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Spectroscopy Provides information about the number and chemical environment of carbon atoms.[5]Confirms the presence of all 10 carbon atoms in their unique chemical environments, including the nitrile and aromatic carbons.Does not provide information on proton connectivity. Quaternary carbons can sometimes have weak signals.
FT-IR Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[6]Clearly indicates the presence of the nitrile group (C≡N stretch), the ether linkage (C-O stretch), and the aromatic ring (C=C and C-H stretches).[7][8][9]Provides limited information about the overall molecular connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.[10]Confirms the molecular weight (177.20 g/mol )[2][3] and can reveal characteristic fragmentation patterns, such as the loss of the methoxy or propanenitrile groups, aiding in structural confirmation.[11][12]Isomer differentiation can be challenging without tandem MS. Does not directly provide information on functional group connectivity.
Predicted Data for Complementary Techniques:
  • ¹³C NMR (Predicted):

    • -OCH₃: ~55 ppm

    • -CH₂-C≡N: ~18 ppm

    • -O-CH₂-: ~65 ppm

    • C≡N: ~118 ppm

    • Aromatic Carbons: ~114 ppm, ~115 ppm, ~152 ppm, ~154 ppm (quaternary carbons)

  • FT-IR (Predicted Characteristic Absorptions):

    • C≡N stretch: ~2250 cm⁻¹ (sharp, medium intensity)

    • C-O stretch (aryl-alkyl ether): ~1240 cm⁻¹ (strong) and ~1040 cm⁻¹ (strong)

    • C=C stretch (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹

    • =C-H stretch (aromatic): ~3050 cm⁻¹

    • -C-H stretch (aliphatic): ~2950-2850 cm⁻¹

  • Mass Spectrometry (Predicted Fragmentation):

    • Molecular Ion [M]⁺: m/z = 177

    • Loss of -CH₃: m/z = 162

    • Loss of -OCH₃: m/z = 146

    • Loss of -CH₂CN: m/z = 137

    • Cleavage of the ether bond to form the 4-methoxyphenoxy radical cation: m/z = 123

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

¹H NMR Spectroscopy: A Step-by-Step Protocol
  • Sample Preparation: Dissolve 5-10 mg of 3-(4-methoxyphenoxy)propanenitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Signals Process->Integrate Analyze Analyze Spectrum (Shifts, Splitting, Integration) Integrate->Analyze

Caption: Workflow for ¹H NMR analysis.

Conclusion

The comprehensive characterization of 3-(4-methoxyphenoxy)propanenitrile is best achieved through a synergistic application of multiple spectroscopic techniques. ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity. When combined with the functional group identification capabilities of FT-IR, the carbon skeleton confirmation from ¹³C NMR, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural elucidation is attainable. This multi-faceted analytical approach is indispensable for ensuring the quality and integrity of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 3-(4-Methoxyphenoxy)propanenitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-4-hydroxy mandelonitrile. Retrieved from [Link]

  • ResearchGate. (2017). The mass spectrum of the 3-(4-propionylphenoxy)phthalonitrile (1). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methoxyphenoxy)propanenitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • QuimicaOrganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-methoxy-. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-(4-Methoxyphenoxy)propanenitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. This guide provides a comprehensive comparison of proposed analytical methodologies for the quantification of 3-(4-Methoxyphenoxy)propanenitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, step-by-step protocols and a comparative analysis of their performance based on established validation parameters. The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3][4].

The Analytical Challenge: Properties of 3-(4-Methoxyphenoxy)propanenitrile

3-(4-Methoxyphenoxy)propanenitrile possesses a unique combination of functional groups: a polar nitrile group, an ether linkage, and an aromatic ring. This chemical structure dictates its behavior in different analytical systems. The presence of the aromatic ring allows for strong UV absorbance, making HPLC with UV detection a viable option. The molecule's volatility, while not exceptionally high, is sufficient for analysis by gas chromatography, particularly when coupled with a sensitive detector like a mass spectrometer.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Approach

Reverse-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds[5]. For a polar aromatic compound like 3-(4-Methoxyphenoxy)propanenitrile, a C18 or a phenyl-hexyl stationary phase would provide the necessary hydrophobic and π-π interactions for effective separation[6].

Proposed HPLC-UV Method and Rationale

The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is standard for reverse-phase chromatography[7]. The buffer controls the pH and can influence the ionization state of the analyte, although in this case, the analyte is neutral. Acetonitrile is often preferred for its lower viscosity and UV transparency.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The long alkyl chains of a C18 phase provide strong hydrophobic interactions with the aromatic ring of the analyte.

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 50:50 v/v). The high proportion of water is suitable for retaining the relatively polar analyte[8].

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 270 nm. This wavelength is chosen based on the UV absorbance maximum of the methoxyphenoxy chromophore.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 3-(4-Methoxyphenoxy)propanenitrile reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing 3-(4-Methoxyphenoxy)propanenitrile in the mobile phase to achieve a concentration within the linear range of the method.

Validation of the Proposed HPLC-UV Method

The validation of this method would adhere to ICH Q2(R2) guidelines, encompassing the following parameters[2][9]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by a minimum of five concentration levels, with a correlation coefficient (r²) of >0.999 being desirable.

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with acceptance criteria typically between 98-102%.

  • Precision: The degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds[10][11]. Given the volatility of 3-(4-Methoxyphenoxy)propanenitrile, GC-MS offers a highly specific alternative to HPLC.

Proposed GC-MS Method and Rationale

For GC analysis, the choice of the capillary column is crucial. A non-polar or mid-polar stationary phase is generally suitable for aromatic compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This phase provides good separation for a wide range of compounds, including aromatic ethers and nitriles.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection Mode: Selected Ion Monitoring (SIM). The specific ions to be monitored would be determined from the mass spectrum of the analyte. Likely ions would include the molecular ion and characteristic fragment ions.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards over the desired concentration range.

  • Sample Solution: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

Validation of the Proposed GC-MS Method

Similar to the HPLC method, the GC-MS method would be validated according to ICH guidelines, with a focus on the same key parameters: specificity, linearity, accuracy, precision, LOD, and LOQ. The high selectivity of MS detection often leads to excellent specificity and very low detection limits.

Comparative Analysis of HPLC-UV and GC-MS Methods

Parameter Proposed HPLC-UV Method Proposed GC-MS Method Rationale for Performance
Specificity Good to ExcellentExcellentThe mass spectrometer provides an additional dimension of separation based on mass-to-charge ratio, offering superior specificity over UV detection.
Linearity (r²) Typically >0.999Typically >0.999Both techniques are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%98-102%With proper method development, both techniques can achieve high accuracy.
Precision (%RSD) < 2%< 5%HPLC generally offers slightly better precision for routine quantitative analysis due to the nature of the injection and separation processes.
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeGC-MS, especially in SIM mode, is generally more sensitive than HPLC-UV, allowing for lower quantification limits.
Analysis Time ~10-15 minutes per sample~20-30 minutes per sampleThe oven temperature program in GC can lead to longer run times compared to isocratic HPLC.
Sample Throughput HigherLowerThe shorter analysis time of HPLC allows for higher sample throughput.
Instrumentation Cost LowerHigherGC-MS systems are typically more expensive to purchase and maintain than standard HPLC-UV systems.
Solvent Consumption HigherLowerHPLC methods generally consume larger volumes of organic solvents.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 270 nm E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Organic Solvent A->B C Dilute to Working Concentration B->C D Inject into GC C->D E Separation on DB-5ms Column D->E F EI Ionization & MS Detection (SIM) E->F G Generate Total Ion Chromatogram F->G H Extract Ion Chromatogram & Integrate G->H I Quantify using Calibration Curve H->I

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of 3-(4-Methoxyphenoxy)propanenitrile. The choice between the two will depend on the specific requirements of the analysis.

  • For routine quality control in a manufacturing environment , the proposed HPLC-UV method is likely the more practical choice due to its lower cost, higher throughput, and excellent precision.

  • For trace-level analysis, impurity profiling, or when unequivocal identification is required , the proposed GC-MS method is superior due to its enhanced sensitivity and specificity.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available resources, and the intended application of the results. The validation of the chosen method must be rigorously performed and documented to ensure the generation of reliable and accurate data, in line with regulatory expectations.

References

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Analytical Methods. Retrieved from [Link]

  • Brieflands. (2025). Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cach. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Retrieved from [Link]

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  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

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  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

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Structural Elucidation & Solid-State Analysis: 3-(4-Methoxyphenoxy)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Chemistry Applications

Part 1: Executive Summary & Core Directive

In the development of functional ether-nitriles, specifically 3-(4-Methoxyphenoxy)propanenitrile (CAS: 63815-39-4), researchers often rely heavily on solution-state NMR for characterization. However, for applications in solid-state electronics, drug intermediates, or supramolecular assembly, NMR is insufficient.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and Computational Modeling for this specific class of molecules. While NMR confirms connectivity, only SC-XRD definitively resolves the torsion angles of the flexible propanenitrile chain (


) and the critical intermolecular packing forces driven by the nitrile dipole.

Key Insight: The flexibility of the ether linkage in 3-(4-Methoxyphenoxy)propanenitrile leads to rapid conformational averaging in solution. SC-XRD is the only method that captures the biologically and electronically relevant low-energy conformation found in the solid state.

Part 2: Comparative Assessment (The "Product" Analysis)

Comparison 1: SC-XRD vs. Solution NMR ( )

The Challenge: The propanenitrile tail is highly flexible. In solution, the


 torsion angle fluctuates rapidly.
FeatureSolution NMR Single Crystal XRD Verdict for this Molecule
Connectivity Excellent. Definitive proof of bond topology.Excellent. Unambiguous atom assignment.Tie. Both confirm identity.
Conformation Ambiguous. Returns a time-averaged signal. Cannot distinguish between gauche and anti conformers of the ethyl chain effectively.Definitive. Freezes the molecule in its energetic minimum (or local minimum) within the lattice.XRD Wins. Critical for understanding steric fit in binding pockets.
Intermolecular Forces Invisible. Solvent effects mask solute-solute interactions.Visible. Reveals

stacking (phenyl rings) and

dipole interactions.
XRD Wins. Essential for crystal engineering.
Stereochemistry Relative (requires chiral shift reagents for absolute).Absolute (via anomalous dispersion, if heavy atoms present).XRD Wins.
Comparison 2: SC-XRD vs. Computational Modeling (DFT)

The Challenge: Predicting the packing of the methoxy group relative to the nitrile tail.

  • DFT (Gas Phase): Often predicts the molecule in a vacuum, ignoring packing forces. It tends to overestimate the stability of the extended chain.

  • SC-XRD: Reveals that crystal packing forces (e.g., weak hydrogen bonds from the methoxy oxygen) often distort the molecule away from the gas-phase minimum.

  • Data Support: In analogous phenoxy-phthalonitriles, XRD revealed a "slipped"

    
     stacking interaction (centroid distance ~3.66 Å) that DFT failed to predict accurately without explicit solvent/periodic boundary corrections [1].
    

Part 3: Detailed Crystallographic Characterization

The Molecule: 3-(4-Methoxyphenoxy)propanenitrile[1][2][3]
  • Core Structure: A para-substituted benzene ring.

  • Donor: Methoxy group (-OCH

    
    ).[1]
    
  • Acceptor: Nitrile group (-CN).

  • Linker: Flexible ethyl ether chain.

Representative Crystallographic Data (Analogous Systems)

Based on high-fidelity data from structural analogs (e.g., 4-(3-methoxyphenoxy)phthalonitrile) which share identical packing motifs [1].

ParameterRepresentative Value / ObservationSignificance
Crystal System Monoclinic or Triclinic (typically

or

)
Low symmetry due to the flexible tail preventing high-symmetry packing.
Space Group

Common for centrosymmetric organic ethers.

Stacking
Centroid-Centroid dist: 3.6 – 3.8 ÅThe methoxy group creates an "offset" stack to minimize steric clash.
Nitrile Interaction

The nitrile acts as a weak H-bond acceptor, organizing the lattice into chains.
Methoxy Interaction

Weak stabilizing force; often defines the "tilt" of the molecule.
Structural Insight: The "Hook" Effect

In derivatives like 3-(4-Methoxyphenoxy)propanenitrile, the nitrile tail often folds back slightly rather than extending fully linear. This "hook" shape allows the nitrile nitrogen to interact with the aromatic protons of a neighboring molecule, forming a supramolecular chain. NMR cannot see this supramolecular polymer; only XRD can.

Part 4: Experimental Protocols

Synthesis of the Target Compound

Protocol adapted from standard cyanoethylation procedures [2].

  • Reagents: 4-Methoxyphenol (1.0 eq), Acrylonitrile (excess), Triton B (catalyst, 40% in MeOH).

  • Reaction: Reflux 4-methoxyphenol in acrylonitrile with catalytic Triton B for 24 hours.

  • Workup: Cool, neutralize, and extract with Dichloromethane (DCM). Wash with NaOH (to remove unreacted phenol).

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield crude solid.

Crystallization for X-Ray Diffraction

Critical Step: The quality of the structure depends on the crystal growth rate.

  • Method: Slow Evaporation.[2]

  • Solvent System: Chloroform:Hexane (3:1) or pure Ethanol.

  • Procedure:

    • Dissolve 20 mg of purified 3-(4-Methoxyphenoxy)propanenitrile in 2 mL of Chloroform.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes dust nucleation sites).
      
    • Add 0.5 mL Hexane carefully on top (antisolvent layering) or cover with parafilm poked with 3 pinholes.

    • Store at 4°C in a vibration-free environment for 3–7 days.

    • Harvest: Look for block-like, colorless prisms.

Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K (Cryostream). Note: Room temperature data often results in high thermal ellipsoids for the flexible nitrile tail, obscuring bond lengths.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution; Cu-K
    
    
    is acceptable if crystals are small (<0.1 mm).
  • Refinement: Use SHELXL (via OLEX2 or WinGX).

    • Check: The nitrile bond (

      
      ) should refine to approx 1.14 Å. If significantly shorter, check for thermal disorder.
      

Part 5: Visualization & Workflow

Diagram 1: The Crystallographic Workflow

A logical flow from synthesis to structural solution.

CrystallographyWorkflow Synth Synthesis (Cyanoethylation) Purify Purification (Recrystallization) Synth->Purify Crude Product Growth Crystal Growth (Slow Evap/Diffusion) Purify->Growth Pure Solid Diffraction X-Ray Diffraction (Mo-Source, 100K) Growth->Diffraction Single Crystal Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Bragg Reflections Refine Refinement (Least Squares) Solve->Refine Phase Problem Solved

Caption: Figure 1. Standard workflow for determining the structure of flexible ether-nitriles. Note the critical purification step prior to growth.

Diagram 2: Interaction Map (Supramolecular Synthons)

Visualizing the intermolecular forces invisible to NMR.

InteractionMap Methoxy Methoxy Group (-OCH3) Phenyl Phenyl Ring (Aromatic) Phenyl->Methoxy Intramolecular Nitrile Nitrile Group (-C≡N) Phenyl->Nitrile Linked via Propanenitrile Chain Neighbor_Phenyl Neighboring Phenyl Ring Phenyl->Neighbor_Phenyl π-π Stacking (Offset ~3.6Å) Neighbor_H Neighboring Aromatic H Nitrile->Neighbor_H Dipole Interaction (C≡N...H-C)

Caption: Figure 2. Dominant packing interactions. The Nitrile-Aromatic H interaction often directs the formation of 1D supramolecular chains.

Part 6: References

  • Erzunov, D. A., et al. (2023).[2] "Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile." Acta Crystallographica Section E, 79(3), 172-176.[2]

  • ChemicalBook. (2023).[3][2] "3-(4-Methoxyphenoxy)propanenitrile Synthesis and Product Properties."

  • Imrie, C. T., et al. (2020). "Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal." Molecules, 25(7), 1726.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation."

Sources

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